2,3-Dioxopiperazine-1-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dioxopiperazine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3/c6-5(11)8-2-1-7-3(9)4(8)10/h1-2H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCGXQQZGCPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602118 | |
| Record name | 2,3-Dioxopiperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176701-73-8 | |
| Record name | 2,3-Dioxopiperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dioxopiperazine-1-carbonyl chloride
This technical guide provides a comprehensive overview of the synthesis pathway for 2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.
Introduction
This compound is a reactive chemical intermediate of significant interest in medicinal chemistry. Its bifunctional nature, featuring a reactive acid chloride and a cyclic diamide core, makes it a versatile building block for the synthesis of a wide range of complex molecules, including derivatives used in the development of novel therapeutic agents. This guide outlines a common and effective two-step pathway for its synthesis, commencing with the preparation of the precursor 2,3-dioxopiperazine.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of a suitable diamine precursor to form the 2,3-dioxopiperazine ring. The subsequent step is the introduction of the carbonyl chloride moiety at the N1 position of the piperazine ring using a phosgene equivalent.
A widely documented analogous synthesis is that of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, which provides a reliable framework for the synthesis of the parent compound. The pathway can be summarized as follows:
-
Step 1: Synthesis of 2,3-Dioxopiperazine. This step involves the condensation reaction between ethylenediamine and an oxalic acid derivative, such as diethyl oxalate, to form the piperazine-2,3-dione ring structure.
-
Step 2: Formation of this compound. The synthesized 2,3-dioxopiperazine is then reacted with a phosgenating agent, such as triphosgene or di-(trichloromethyl) carbonate, in the presence of a base to yield the final product.
The overall synthetic scheme is depicted in the following workflow diagram.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of the analogous 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride and provide a detailed methodology for the preparation of the target compound.
Step 1: Synthesis of 2,3-Dioxopiperazine
This procedure is based on the cyclization reaction of ethylenediamine with diethyl oxalate.
Materials:
-
Ethylenediamine
-
Diethyl oxalate
-
Ethanol
-
Dioxane (for recrystallization)
Procedure:
-
In a reaction vessel, combine diethyl oxalate and ethanol.
-
To this solution, add ethylenediamine dropwise at room temperature.
-
Allow the reaction mixture to stir for 3 hours at room temperature.
-
Following the reaction, remove the ethanol by heating under reduced pressure.
-
The resulting residue is then recrystallized from dioxane to yield pure 2,3-dioxopiperazine.
Step 2: Synthesis of this compound
This protocol details the reaction of 2,3-dioxopiperazine with triphosgene. This reaction should be carried out in a well-ventilated fume hood due to the potential generation of phosgene.
Materials:
-
2,3-Dioxopiperazine
-
Triphosgene (or di-(trichloromethyl) carbonate)
-
Dichloromethane (anhydrous)
-
Pyridine (anhydrous) or Triethylamine
-
Trimethylchlorosilane (TMCS)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
n-Hexane (for crystallization)
Procedure:
-
To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dioxopiperazine and anhydrous dichloromethane.
-
Cool the stirred suspension to a temperature between -25 °C and -20 °C.
-
Add trimethylchlorosilane (TMCS) to the mixture, followed by the slow addition of anhydrous pyridine or triethylamine, maintaining the low temperature.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
In portions, add triphosgene to the reaction mixture while ensuring the temperature remains between -25 °C and -20 °C.
-
Maintain the reaction at this temperature for 30-60 minutes after the addition of triphosgene is complete.
-
Upon completion of the reaction, filter the mixture to remove any solids.
-
The filtrate is then concentrated under reduced pressure.
-
Add n-hexane to the residue to induce crystallization of the product.
-
Collect the solid product by suction filtration and dry under vacuum to obtain this compound.
Quantitative Data
The following tables summarize the quantitative data obtained from the synthesis of the closely related 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, which can serve as a valuable reference for the synthesis of the parent compound.
Table 1: Reaction Conditions and Yields for the Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
| Starting Material | Phosgenating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Ethyl-2,3-dioxopiperazine | Triphosgene | Dichloromethane | Pyridine | -25 to -20 | 0.5 - 1 | 94.3 | - | [1] |
| 4-Ethyl-2,3-dioxopiperazine | Di-(trichloromethyl) carbonate | Chloroform | Triethylamine | -30 to room temp. | 1.5 | 75 | 97.6 | [2] |
| 4-Ethyl-2,3-dioxopiperazine | Di-(trichloromethyl) carbonate | Dichloromethane | Triethylamine | -30 to room temp. | 1 | 78.3 | 98.2 | [2] |
Table 2: Molar Ratios of Reactants for the Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
| Starting Material (moles) | Phosgenating Agent (moles) | Base (moles) | Activator (TMCS) (moles) | Reference |
| 0.10 | 0.04 (Triphosgene) | 0.15 (Pyridine) | 0.15 | [1] |
| 0.2 | 0.08 (Di-(trichloromethyl) carbonate) | 0.22 (Triethylamine) | 0.22 | [2] |
Conclusion
The synthesis of this compound is a feasible two-step process that can be reliably performed in a laboratory setting. By following the detailed protocols and considering the quantitative data from analogous syntheses, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. Careful handling of reagents, particularly phosgene equivalents, and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.
References
Technical Guide: Physicochemical Properties of 4-Ethyl-2,3-Dioxopiperazine-1-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No. 59703-00-3). This compound is a key intermediate in the synthesis of several important pharmaceuticals, particularly beta-lactam antibiotics such as piperacillin and cefoperazone.[1][2][3][4] Its purity and handling are critical for the successful production of these therapeutic agents.[1] This document aims to be a valuable resource for researchers and professionals involved in the development and manufacturing of these drugs.
Physicochemical Properties
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a white to off-white crystalline powder.[4][5][6] It is sensitive to heat and moisture and is soluble in solvents like dichloromethane and acetonitrile.[4]
Table 1: Physicochemical Data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₃ | [7][8][9] |
| Molecular Weight | 204.61 g/mol | [7][8][9] |
| CAS Number | 59703-00-3 | [7][8][9] |
| Melting Point | 100 °C | [6][9][10] |
| Boiling Point (Predicted) | 292.9 ± 23.0 °C at 760 mmHg | [2][9][10] |
| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [2][9][10] |
| Flash Point | 131 °C | [6][10][11] |
| Water Solubility | Decomposes | [9][10] |
| LogP | -0.906 | [7] |
| pKa (Predicted) | -1.81 ± 0.20 | [9][10] |
| Refractive Index | 1.525 | [6][10] |
| Appearance | White or off-white crystalline powder | [4][5][6] |
| Storage Temperature | 2-8°C under inert atmosphere | [9][10] |
Experimental Protocols
Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
A common method for the synthesis of this compound involves the reaction of 4-Ethyl-2,3-dioxopiperazine with a chlorinating agent such as triphosgene.[5][12] The following protocol is a representative example:
Materials:
-
4-Ethyl-2,3-dioxopiperazine (N-ethyldioxypiperazine)
-
Dichloromethane
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Triphosgene
-
n-Hexane
Procedure:
-
In a 500 mL three-necked flask, suspend 14.2 g (0.10 mol) of N-ethyldioxypiperazine in 200 mL of dichloromethane and stir.
-
Cool the mixture to a temperature between -25 °C and -20 °C.
-
Add 16.3 g (0.15 mol) of TMCS while maintaining the temperature.
-
Add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of DMAP.
-
Add 11.9 g (0.04 mol) of triphosgene in portions, ensuring the temperature remains between -25 °C and -20 °C.
-
Maintain the reaction at this temperature for 30-60 minutes.
-
After the reaction is complete, filter the mixture by suction and wash the filter cake with 30 mL of dichloromethane.
-
Distill the filtrate to dryness under reduced pressure.
-
Add 100 mL of n-hexane to the residue to induce crystallization.
-
Filter the crystalline product by suction and dry to obtain the final product.
This process typically yields around 19.3 g (94.3%) of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.[12]
Analytical Methods
The purity and concentration of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride are crucial for its use in subsequent reactions. Several analytical methods can be employed for its characterization.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.[7]
-
Column: Newcrom R1 or similar reverse-phase column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7]
-
Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[7]
Titration Methods: Several titration methods can be used for the quantitative analysis of the compound, especially when it is in an organic solvent solution and not isolated.[1]
-
Neutralization Titration:
-
Principle: An excess of a standard alkali solution is reacted with the compound, and the remaining alkali is back-titrated with a standard acid solution.[1]
-
Procedure: A known quantity of the sample is refluxed with a standard sodium hydroxide solution for 2 hours. After cooling, the excess NaOH is titrated with a standard HCl solution using phenolphthalein as an indicator.[1]
-
-
Sodium Sulfide Method:
-
Argentometric Titration:
-
Principle: The compound is hydrolyzed under alkaline conditions to produce chloride ions, which are then titrated with a standard silver nitrate solution.[1]
-
Gas Chromatography (GC): A gas chromatography method has been established for the determination of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride content.[1]
-
Principle: The compound is first derivatized by reacting it with an amine to form a stable amide, which is then analyzed by GC.[1]
-
Column: Chromosorb W-HP with 5% KOH and 20% Apiezon L.[1]
-
Detector: Flame Ionization Detector (FID).[1]
-
Carrier Gas: Nitrogen.[1]
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 59703-00-3 [chemicalbook.com]
- 4. chinahutu.com [chinahutu.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
- 8. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 11. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]
- 12. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,3-Dioxopiperazine-1-carbonyl chloride (CAS: 59703-00-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, with the CAS number 59703-00-3, is a highly reactive chemical intermediate of significant interest in the field of pharmaceutical synthesis. This white to off-white crystalline powder serves as a crucial building block for the introduction of the 4-ethyl-2,3-dioxopiperazine moiety into a variety of active pharmaceutical ingredients (APIs). Its primary utility lies in the synthesis of several broad-spectrum β-lactam antibiotics and in the development of novel therapeutics such as histone deacetylase (HDAC) inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the experimental protocols associated with its preparation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Citations |
| Molecular Formula | C₇H₉ClN₂O₃ | [1][2] |
| Molecular Weight | 204.61 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 94-100 °C | [3] |
| Boiling Point | 292.9 °C at 760 mmHg | [2][4] |
| Density | 1.408 g/cm³ | [2] |
| Solubility | Soluble in dichloromethane, acetonitrile; decomposes in water. | [3] |
| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen or Argon). | [5] |
| InChI Key | SXVBQOZRZIUHKU-UHFFFAOYSA-N | [6] |
| SMILES | CCN1CCN(C(=O)C1=O)C(=O)Cl | [6] |
Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is typically achieved through the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 1-Ethyl-2,3-dioxopiperazine and Triphosgene
This protocol describes a common laboratory-scale synthesis of the title compound.
Materials:
-
1-Ethyl-2,3-dioxopiperazine (N-ethyldioxypiperazine)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Dichloromethane (DCM)
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
n-Hexane
Procedure: [7]
-
In a 500 mL three-necked flask equipped with a stirrer, add 14.2 g (0.10 mol) of N-ethyldioxypiperazine and 200 mL of dichloromethane.
-
Cool the mixture to a temperature between -25 °C and -20 °C.
-
To the cooled mixture, add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).
-
While maintaining the temperature at -25 °C to -20 °C, add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of 4-dimethylaminopyridine (DMAP).
-
Slowly add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 °C and -20 °C.
-
Maintain the reaction at this temperature for 30-60 minutes.
-
After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.
-
The filtrate is then distilled under reduced pressure to remove the solvent.
-
To the residue, add 100 mL of n-hexane to induce crystallization.
-
Filter the crystalline product by suction and dry to yield 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
The reported yield for this procedure is approximately 94.3%.[7]
References
- 1. 59703-00-3|4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride| Ambeed [ambeed.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]
- 5. anaxlab.com [anaxlab.com]
- 6. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
In-depth Technical Guide: Structure Elucidation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No: 59703-00-3), a key intermediate in the synthesis of several β-lactam antibiotics. This document collates available physical and chemical data, outlines a standard synthesis protocol, and details the analytical methodologies required for its complete structural characterization. Due to the limited availability of public domain raw spectroscopic data, this guide establishes a framework for the necessary analytical work, including predicted spectral characteristics based on the known structure.
Introduction
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a crucial reagent in the pharmaceutical industry, primarily utilized in the synthesis of antibiotics such as piperacillin and cefoperazone.[1][2] Its reactivity is centered around the acyl chloride group, which allows for the facile introduction of the 4-ethyl-2,3-dioxopiperazine moiety onto a target molecule. Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide details the necessary steps for its unambiguous structure elucidation.
Physicochemical Properties
A summary of the known physical and chemical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented in Table 1. This data is essential for handling, storage, and initial characterization of the compound.
| Property | Value | Reference(s) |
| CAS Number | 59703-00-3 | [3] |
| Molecular Formula | C₇H₉ClN₂O₃ | [3] |
| Molecular Weight | 204.61 g/mol | [3] |
| Appearance | White or off-white crystalline powder | [4] |
| Melting Point | 100 °C | [5] |
| Boiling Point | 292.9 °C at 760 mmHg | [5] |
| Solubility | Soluble in dichloromethane and acetonitrile. Decomposes in water. | [4][5] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [5] |
Table 1: Physicochemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Synthesis Protocol
The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is typically achieved by reacting 1-Ethyl-2,3-dioxopiperazine with a phosgenating agent. A common and effective method utilizes triphosgene in the presence of a base.
Experimental Protocol: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
-
Materials:
-
1-Ethyl-2,3-dioxopiperazine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
n-Hexane
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-Ethyl-2,3-dioxopiperazine in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of triphosgene in anhydrous dichloromethane via the dropping funnel.
-
Add triethylamine dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to yield a crude product.
-
Purify the crude product by recrystallization from a dichloromethane/n-hexane solvent system to afford 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a crystalline solid.
-
Caption: Synthetic pathway for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Structure Elucidation Workflow
The definitive identification of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride requires a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Workflow for the structural elucidation of the target compound.
Spectroscopic Data Analysis (Predicted)
5.1. Mass Spectrometry (MS)
-
Expected Molecular Ion: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the molecular weight of 204.61 g/mol . The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl chloride group, and cleavage of the piperazine ring.
5.2. Infrared (IR) Spectroscopy
-
Expected Absorptions: The IR spectrum is expected to be dominated by strong carbonyl stretching frequencies.
-
Acyl Chloride C=O stretch: A strong absorption band is expected in the region of 1775-1815 cm⁻¹.
-
Amide C=O stretches: Two strong absorption bands for the dioxopiperazine ring carbonyls are expected around 1680-1720 cm⁻¹.
-
C-N stretches: These will be present in the fingerprint region.
-
C-H stretches: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
-
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy (Predicted):
-
Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm.
-
Ethyl Group (CH₂): A quartet around δ 3.4-3.6 ppm.
-
Piperazine Ring (CH₂-N-CO): A triplet around δ 3.8-4.0 ppm.
-
Piperazine Ring (CH₂-N-Et): A triplet around δ 3.5-3.7 ppm.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Ethyl Group (CH₃): A signal in the aliphatic region, around δ 12-15 ppm.
-
Ethyl Group (CH₂): A signal around δ 40-45 ppm.
-
Piperazine Ring (CH₂): Two signals for the non-equivalent methylene carbons of the piperazine ring, expected in the range of δ 45-55 ppm.
-
Dioxopiperazine Carbonyls (C=O): Two signals in the downfield region, likely between δ 150-165 ppm.
-
Acyl Chloride Carbonyl (C=O): A signal expected to be in the range of δ 165-175 ppm.
-
Table 2: Predicted NMR Data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.2-1.4 | Triplet | -CH₂CH ₃ |
| ¹H | 3.4-3.6 | Quartet | -CH ₂CH₃ |
| ¹H | 3.5-3.7 | Triplet | -N-CH ₂-CH₂-N(CO)Cl |
| ¹H | 3.8-4.0 | Triplet | -N-CH₂-CH ₂-N(CO)Cl |
| ¹³C | 12-15 | - | -CH₂C H₃ |
| ¹³C | 40-45 | - | -C H₂CH₃ |
| ¹³C | 45-55 | - | Piperazine ring carbons |
| ¹³C | 150-165 | - | Dioxopiperazine C=O |
| ¹³C | 165-175 | - | Acyl chloride C=O |
Conclusion
The structural elucidation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a critical step in the quality control process for the synthesis of several important antibiotics. While a comprehensive set of public domain raw spectroscopic data is currently unavailable, this guide provides the necessary framework for its synthesis and characterization. The combination of mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, alongside elemental analysis, will provide an unambiguous confirmation of its structure. The predicted data herein serves as a benchmark for researchers and scientists working with this important pharmaceutical intermediate.
References
- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride CAS#: 59703-00-3 [m.chemicalbook.com]
- 2. 59703-00-3|4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride| Ambeed [ambeed.com]
- 3. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]
- 5. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
No Direct Biological Mechanism of Action Identified for 2,3-Dioxopiperazine-1-carbonyl chloride
An in-depth review of available scientific literature reveals that 2,3-Dioxopiperazine-1-carbonyl chloride, and its commonly referenced derivative 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, function primarily as chemical intermediates in organic synthesis rather than as biologically active agents with a defined mechanism of action. While the dioxopiperazine core is a scaffold found in various biologically active compounds, the carbonyl chloride derivative itself is not documented to possess a direct pharmacological effect or signaling pathway modulation.
Extensive searches for the mechanism of action, biological activity, and pharmacological properties of this compound have consistently indicated its role as a versatile building block in the synthesis of more complex molecules, particularly pharmaceuticals. The primary application of the ethylated form, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, is in the industrial synthesis of beta-lactam antibiotics such as piperacillin and cefoperazone.[1] In this context, it serves as a reagent to introduce the 2,3-dioxopiperazine moiety onto the antibiotic's core structure.
The chemical reactivity of the carbonyl chloride group allows it to readily react with nucleophiles like amines to form amides, a key step in the synthesis of these antibiotics.[2] This high reactivity, essential for its synthetic utility, also suggests that the compound would be unstable in a biological environment, likely reacting indiscriminately with various biomolecules, which is not characteristic of a drug with a specific mechanism of action.
The Dioxopiperazine Scaffold in Drug Discovery
It is important to distinguish the synthetic intermediate, this compound, from the broader class of dioxopiperazine-containing molecules. The dioxopiperazine ring system is a privileged scaffold in medicinal chemistry and is found in a variety of natural products and synthetic compounds with diverse and potent biological activities. Researchers have explored derivatives of the 2,3-dioxopiperazine core for potential therapeutic applications, including the development of antitumor agents.[2][3] These studies, however, focus on structurally complex derivatives and do not describe a mechanism of action for the parent carbonyl chloride.
Synthesis and Chemical Properties
The primary focus of the available technical information on 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is its synthesis. A common method involves the reaction of 4-Ethyl-2,3-dioxopiperazine with a chlorinating agent such as triphosgene in the presence of a base.[3]
Below is a generalized workflow for a typical synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Caption: Synthetic workflow for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on Antitumor-active 2, 3-Dioxopiperazine Derivatives. II. Synthesis and Structure-Antitumor Activity Relationship of 1-Benzyl-2, 3-dioxopiperazine Derivatives [jstage.jst.go.jp]
- 3. Studies on antitumor-active 2,3-dioxopiperazine derivatives. II. Synthesis and structure-antitumor activity relationship of 1-benzyl-2,3-dioxopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Synthesis and Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No. 59703-00-3), a key intermediate in the synthesis of several β-lactam antibiotics. Due to the limited availability of public data on the unsubstituted 2,3-Dioxopiperazine-1-carbonyl chloride, this document focuses on its N-ethyl analog, for which more information is accessible.
Physicochemical Properties
A summary of the key physicochemical properties for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented below.
| Property | Value |
| Molecular Formula | C₇H₉ClN₂O₃ |
| Molecular Weight | 204.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 100 °C |
| Boiling Point | 292.9 °C at 760 mmHg |
| Density | 1.408 g/cm³ |
| Solubility | Soluble in dichloromethane and acetonitrile; decomposes in water. |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. |
Spectroscopic Data
Note on Expected IR Spectra: Based on general principles of infrared spectroscopy, the IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. These would include:
-
Carbonyl (C=O) stretching: from the two amide groups and the acid chloride. One would expect multiple strong peaks in the region of 1650-1800 cm⁻¹. The acid chloride carbonyl typically appears at a higher frequency (around 1800 cm⁻¹).
-
C-N stretching: in the fingerprint region.
-
C-H stretching: from the ethyl and piperazine ring methylene groups, typically just below 3000 cm⁻¹.
Experimental Protocols: Synthesis
Two primary synthetic routes for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride are documented, utilizing different phosgene surrogates.
Method 1: Using Triphosgene
This method involves the reaction of 1-Ethyl-2,3-dioxopiperazine with triphosgene in the presence of pyridine and a catalytic amount of DMAP.[2]
-
Materials:
-
1-Ethyl-2,3-dioxopiperazine (14.2 g, 0.10 mol)
-
Dichloromethane (200 mL)
-
Trimethylchlorosilane (TMCS) (16.3 g, 0.15 mol)
-
Pyridine (11.9 g, 0.15 mol)
-
4-Dimethylaminopyridine (DMAP) (0.018 g)
-
Triphosgene (11.9 g, 0.04 mol)
-
n-Hexane (100 mL)
-
-
Procedure:
-
Suspend 1-Ethyl-2,3-dioxopiperazine in dichloromethane in a three-necked flask with stirring.
-
Cool the mixture to -25 to -20 °C.
-
Add TMCS, followed by pyridine and DMAP, maintaining the temperature between -25 and -20 °C.
-
Add triphosgene in batches over a period of time, ensuring the temperature remains in the specified range.
-
Allow the reaction to proceed for 30-60 minutes after the addition is complete.
-
Upon completion, filter the reaction mixture by suction and wash the solid with dichloromethane (30 mL).
-
Distill the filtrate to dryness under reduced pressure.
-
Add n-hexane (100 mL) to the residue to induce crystallization.
-
Collect the crystalline product by suction filtration and dry to yield the final product. A reported yield for a similar process is 94.3%.[2]
-
Method 2: Using Di-(trichloromethyl) carbonate
A patented method describes the use of di-(trichloromethyl) carbonate as the formyl chloridizing agent.[3]
-
Materials:
-
4-Ethyl-2,3-dioxopiperazine
-
Di-(trichloromethyl) carbonate
-
Trimethylchlorosilane (activator and protectant)
-
Triethylamine (acid-binding agent and catalyst)
-
Crystallizing agent (e.g., n-hexane, petroleum ether, hexamethyl disiloxane, dipropyl ether, or cyclohexane)
-
-
Procedure:
-
React 4-Ethyl-2,3-dioxopiperazine with di-(trichloromethyl) carbonate in the presence of trimethylchlorosilane and triethylamine.
-
Upon completion of the reaction, add a suitable crystallizing agent to the reaction liquid.
-
This will cause the 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride to separate out as a crystal.
-
Diagrams
Caption: Comparative workflow of two synthesis methods.
References
- 1. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,3-Dioxopiperazine-1-carbonyl Chloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public domain information regarding the thermal stability of 2,3-Dioxopiperazine-1-carbonyl chloride and its frequently cited analog, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride. A thorough search of scientific literature and patent databases did not yield specific quantitative experimental data (e.g., DSC or TGA thermograms) for the thermal decomposition of this compound. The information presented herein is based on qualitative statements from supplier technical data and safety data sheets, supplemented with general protocols for thermal analysis.
Executive Summary
Physicochemical and Stability Data
While specific thermal decomposition data is unavailable, other relevant physical properties and stability information for the more commonly documented 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride have been compiled from various sources.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₉ClN₂O₃ | [3] |
| Molecular Weight | 204.61 g/mol | [3] |
| Appearance | White to off-white or tan crystalline powder | [4][5] |
| Melting Point | ~100 °C | [5][6] |
| Boiling Point | 292.9 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 131 °C (Predicted) | [5] |
| Water Solubility | Decomposes | [5] |
| Thermal Sensitivity | Described as a thermally sensitive substance | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |
Hypothetical Thermal Decomposition Pathway
In the absence of experimental data, a plausible thermal decomposition pathway can be hypothesized based on the structure of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride. The primary decomposition is likely to initiate with the loss of the unstable carbonyl chloride group. This could proceed via decarboxylation to yield an N-chloro intermediate, or through the elimination of hydrogen chloride. Subsequent ring fragmentation could then occur.
Caption: Hypothetical decomposition pathways for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
General Experimental Protocols for Thermal Analysis
For researchers intending to study the thermal stability of this compound, the following general protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These protocols are standard for the analysis of organic compounds and should be adapted based on the specific instrumentation available.
Objective: To determine the melting point, heat of fusion, and identify any exothermic or endothermic decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition. A reference pan, empty and sealed, should be prepared in parallel.
-
Instrumentation: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a constant heating rate of 10°C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting endotherm.
-
The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Any exothermic peaks following the melt are indicative of decomposition. The onset temperature of the first major exotherm is a critical parameter for assessing thermal instability.
-
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrumentation: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
Use a nitrogen purge gas (e.g., 20 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis:
-
The TGA curve will plot the percentage of initial mass versus temperature.
-
The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs (T₅%).
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Experimental Workflow Visualization
The logical flow for a comprehensive thermal stability analysis is outlined below. It is highly recommended to couple TGA with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the gaseous byproducts of decomposition.
References
- 1. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 2. chinahutu.com [chinahutu.com]
- 3. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 6. US4965358A - N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine - Google Patents [patents.google.com]
- 7. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 59703-00-3 [sigmaaldrich.com]
A Technical Guide to the Solubility Profile of 2,3-Dioxopiperazine-1-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-Dioxopiperazine-1-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals. Due to the compound's reactivity, particularly its sensitivity to moisture, understanding its solubility in anhydrous organic solvents is critical for its effective use in synthetic chemistry and drug development. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates relevant chemical pathways.
Introduction
This compound, more commonly known as 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), is a vital building block in organic synthesis. It is notably used as a reagent in the preparation of antibiotics such as Piperacillin and Cefoperazone.[1] The efficacy of synthetic routes involving EDPC is highly dependent on its solubility and stability in the chosen reaction medium. This guide addresses the critical need for a clear understanding of its solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented below.
| Property | Value |
| Molecular Formula | C₇H₉ClN₂O₃ |
| Molecular Weight | 204.61 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 94-95 °C[1] |
| Water Solubility | Decomposes[2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C[4] |
Qualitative Solubility Profile
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [1] |
| Acetonitrile | Soluble | [1] |
| Chloroform | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
| n-Hexane | Used for crystallization | [6] |
Note: As an acyl chloride, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is expected to be reactive towards protic solvents such as alcohols and water.[7][8] Its reactivity with water to form the corresponding carboxylic acid precludes the determination of a stable aqueous solubility.[7][8]
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized protocol for the quantitative determination of the solubility of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in anhydrous organic solvents. This method is based on the principle of isothermal equilibrium and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (high purity)
-
Anhydrous organic solvents (e.g., dichloromethane, acetonitrile, chloroform, tetrahydrofuran, ethyl acetate)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column (e.g., C18 reverse-phase)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride to a series of vials, each containing a known volume of a specific anhydrous organic solvent.
-
Seal the vials tightly to prevent solvent evaporation and moisture ingress.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, dry vial.
-
Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for dissolution or the mobile phase) to bring the concentration within the calibration range of the analytical method.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method for the quantification of the compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is often a good starting point.[9]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing Key Processes
To aid in the understanding of the synthesis and analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, the following diagrams have been generated.
Caption: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While comprehensive quantitative solubility data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride remains to be published, the available qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. A thorough understanding and careful determination of its solubility in relevant anhydrous organic solvents are paramount for the successful design and optimization of synthetic processes in which this versatile intermediate is employed. The high reactivity of this compound, particularly with protic solvents, necessitates careful handling and the use of anhydrous conditions to ensure the integrity of the material and the reproducibility of experimental results.
References
- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]
- 2. chembk.com [chembk.com]
- 3. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]
- 4. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 59703-00-3 [sigmaaldrich.com]
- 5. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride CAS#: 59703-00-3 [m.chemicalbook.com]
- 6. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for 2,3-Dioxopiperazine-1-carbonyl chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,3-Dioxopiperazine-1-carbonyl chloride, with a specific focus on its prevalent derivative, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC). While primarily utilized as a critical intermediate in the synthesis of semi-synthetic antibiotics like piperacillin, the protocols outlined below can be adapted for the acylation of primary and secondary amines in broader synthetic applications.
Introduction
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 59703-00-3) is a reactive acylating agent.[1] Its principal application lies in the formation of an amide bond with the amino group of ampicillin to produce the broad-spectrum antibiotic piperacillin.[2][3][4] The dioxopiperazine moiety is a versatile building block that can modify the pharmacokinetic profile of the final compound.[1] EDPC is a white to off-white crystalline powder that is sensitive to heat and moisture and is soluble in solvents like dichloromethane and acetonitrile.
Physicochemical Properties and Data
A summary of the key physicochemical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented below.
| Property | Value | Reference |
| CAS Number | 59703-00-3 | [5][6] |
| Molecular Formula | C₇H₉ClN₂O₃ | [5] |
| Molecular Weight | 204.61 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 100 °C | [7] |
| Boiling Point | 292.9 °C at 760 mmHg | [7] |
| Solubility | Soluble in dichloromethane, acetonitrile. Decomposes in water. | [7] |
| Storage | Inert atmosphere, 2-8°C |
Experimental Protocols
This section details the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and its subsequent use in the acylation of an amine, exemplified by the synthesis of piperacillin.
This protocol is adapted from documented synthesis procedures.[8]
Materials:
-
1-Ethyl-2,3-dioxopiperazine
-
Triphosgene
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
n-Hexane
Procedure:
-
In a three-necked flask, dissolve 1-Ethyl-2,3-dioxopiperazine (0.10 mol) in dichloromethane (200 mL) and stir.
-
Cool the mixture to a temperature between -25°C and -20°C.
-
Slowly add TMCS (0.15 mol), followed by pyridine (0.15 mol), while maintaining the temperature at -25°C to -20°C.
-
Add a catalytic amount of DMAP (0.018 g).
-
Add triphosgene (0.04 mol) in portions, ensuring the temperature remains between -25°C and -20°C.
-
Maintain the reaction at this temperature for 30-60 minutes.
-
After the reaction is complete, filter the mixture by suction and wash the solid with dichloromethane (30 mL).
-
Concentrate the filtrate under reduced pressure.
-
Add n-hexane (100 mL) to the residue to induce crystallization.
-
Collect the crystalline product by suction filtration and dry to obtain 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Expected Yield: Approximately 94.3%.[8]
This protocol describes the acylation of ampicillin with EDPC.[2][3]
Materials:
-
Ampicillin trihydrate
-
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC)
-
Buffer solution (pH 6.0-9.0)
-
Alkaline regulator (e.g., NaOH solution)
-
Acidic regulator (e.g., HCl solution)
-
Organic solvent for crystallization (e.g., acetone)
-
Water
Procedure:
-
In a reactor, add ampicillin trihydrate, water, and a buffer solution with a pH between 6.0 and 9.0.
-
Cool the mixture to a temperature range of 0 to 10°C.
-
Add EDPC to the reactor while simultaneously adding an alkaline regulator to maintain the pH between 6.0 and 9.0.
-
Allow the reaction to proceed for 30-60 minutes at 0 to 10°C.
-
After the reaction, add an organic solvent to initiate crystallization.
-
Control the crystallization temperature at approximately 15°C.
-
Slowly add an acidic regulator to adjust the final pH to 1.5-2.0.
-
Allow the crystals to grow for 1 hour at 0 to 10°C.
-
Filter the crystals, wash with water, and dry to obtain the piperacillin product.
Quantitative Data for Piperacillin Synthesis: The following table is illustrative and based on typical industrial synthesis outcomes. Actual yields may vary based on specific reaction conditions and scale.
| Parameter | Value |
| Typical Molar Ratio (Ampicillin:EDPC) | 1 : 1.05-1.2 |
| Reaction Temperature | 0-10 °C |
| pH Range | 6.0-9.0 |
| Typical Reaction Time | 30-60 min |
| Expected Yield | >90% |
Diagrams
Caption: Workflow for the synthesis of EDPC.
Caption: General workflow for amine acylation using EDPC.
Broader Applications and Limitations in Peptide Synthesis
While EDPC is highly effective for the specific acylation of ampicillin and related structures, its use as a general coupling reagent in solid-phase or solution-phase peptide synthesis of longer, more complex peptides is not widely documented in scientific literature. Researchers interested in exploring EDPC for novel peptide couplings should consider the following:
-
Reactivity and Stability: As a carbonyl chloride, EDPC is highly reactive and susceptible to hydrolysis. Anhydrous conditions and careful control of stoichiometry are crucial.
-
Racemization: The potential for racemization during the coupling of chiral amino acids with EDPC has not been extensively studied. Standard racemization suppression techniques should be considered.
-
Comparison to Standard Reagents: The efficiency of EDPC in terms of coupling yields and prevention of side reactions compared to standard peptide coupling reagents (e.g., HBTU, HATU, DIC/HOBt) is unknown.
For the synthesis of novel peptides, it is recommended to perform small-scale test couplings and thorough analytical characterization (HPLC, Mass Spectrometry) to validate the suitability of EDPC for the specific amino acid sequence.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]
- 4. Piperacillin - Wikipedia [en.wikipedia.org]
- 5. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
- 7. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 8. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
Application of 2,3-Dioxopiperazine-1-carbonyl chloride in Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note AN23-DPC-ABS
Introduction
2,3-Dioxopiperazine-1-carbonyl chloride, and particularly its N-4 substituted derivatives, serve as crucial activated reagents in the synthesis of semi-synthetic β-lactam antibiotics. The highly reactive acyl chloride moiety readily undergoes nucleophilic acyl substitution with the primary amine of the β-lactam core, forming a stable amide bond and introducing a complex side chain that dictates the antibiotic's spectrum of activity and pharmacokinetic properties. This document outlines the application of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a key intermediate in the synthesis of potent antibiotics such as piperacillin and cefoperazone.
Principle of Application
The core principle lies in the acylation of the 6-amino group of the penicillin nucleus (e.g., ampicillin) or the 7-amino group of the cephalosporin nucleus. The 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride acts as an acylating agent, transferring the 4-ethyl-2,3-dioxopiperazine carboxamido moiety to the antibiotic core. This specific side chain is instrumental in conferring broad-spectrum activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.
I. Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
The precursor, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, is typically synthesized from 4-ethyl-2,3-dioxopiperazine using a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate) or di-(trichloromethyl) carbonate. The reaction is carried out in an inert solvent, often in the presence of a base and an activator.
Quantitative Data for Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
| Parameter | Method 1[1] | Method 2[2] |
| Starting Material | 4-ethyl-2,3-dioxopiperazine | N-ethyldioxypiperazine |
| Chlorinating Agent | Di-(trichloromethyl) carbonate | Triphosgene |
| Activator/Protectant | Trimethylchlorosilane (TMCS) | Trimethylchlorosilane (TMCS) |
| Base/Catalyst | Triethylamine | Pyridine, DMAP |
| Solvent | Chloroform | Dichloromethane |
| Temperature | -30°C to Room Temperature | -25°C to -20°C |
| Reaction Time | 1.5 - 2 hours | 30 - 60 minutes |
| Yield | 75 - 78.3% | 94.3% |
| Purity | 97.6 - 98.2% | Not specified |
Experimental Protocol: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (Method 2)[2]
-
Reaction Setup: To a dry 500 mL three-necked flask, add 14.2 g (0.10 mol) of N-ethyldioxypiperazine and 200 mL of dichloromethane.
-
Silylation: Stir the mixture and cool to a temperature between -25°C and -20°C. Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).
-
Base and Catalyst Addition: While maintaining the temperature at -25°C to -20°C, add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of 4-dimethylaminopyridine (DMAP).
-
Acylation: Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25°C and -20°C.
-
Reaction: Maintain the reaction mixture at this temperature for 30-60 minutes.
-
Work-up: After the reaction is complete, perform suction filtration and wash the filter cake with 30 mL of dichloromethane. The filtrate is distilled to dryness under reduced pressure.
-
Crystallization: Add 100 mL of n-hexane to the residue to induce crystallization.
-
Isolation: Collect the crystalline product by suction filtration and dry to obtain 19.3 g (94.3% yield) of N-ethylbisoxypiperazine chloride.
II. Application in Piperacillin Synthesis
Piperacillin is synthesized through the condensation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with ampicillin. This reaction forms the crucial amide linkage that defines the structure and activity of piperacillin.
Quantitative Data for Piperacillin Synthesis
| Parameter | Value[3] |
| Starting Materials | Ampicillin, N-ethyl-2,3-dioxopiperazine acyl chloride |
| Catalyst | 1,8-Diazabicyclo[4]undec-7-ene (DBU) |
| Acid-binding Agent | Sodium Acetate |
| Solvent System | Ethyl acetate and Water |
| Temperature | 5 - 10°C |
| pH | 6.5 - 7.5 |
| Reaction Time | ~1 hour |
| Yield (Condensation Step) | 91.8% |
| Overall Yield (Two Steps) | 84.8% |
Experimental Protocol: Synthesis of Piperacillin
This protocol describes the condensation step to produce piperacillin from the previously synthesized acyl chloride.
-
Reaction Setup: In a reaction vessel, add 293.6 g of water, 110.1 g of ethyl acetate, 36.7 g (0.091 mol) of ampicillin, and 14.1 g (0.093 mol) of DBU.
-
Cooling: Cool the mixture to a temperature between 5°C and 10°C.
-
Condensation: Slowly add the dichloromethane solution containing the N-ethyl-2,3-dioxopiperazine acyl chloride (0.092 mol) dropwise.
-
pH Control: During the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 using sodium acetate. The addition should take approximately 40 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 15 minutes.
-
Work-up and Isolation: Add 183.5 g of acetone to the reaction mixture and adjust the temperature to 15-20°C. Acidify the solution to a pH of 1.68 by dropwise addition of 6mol/L hydrochloric acid.
-
Crystallization and Filtration: Maintain the temperature for 60 minutes to allow for crystallization. The product, piperacillin, is then isolated by filtration. This procedure yields 44.7 g (91.8% yield for the condensation step).
III. Application in Cefoperazone Synthesis
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a key precursor for the side chain of the third-generation cephalosporin, cefoperazone. The synthesis involves the initial formation of an activated side-chain acid, D-(-)-α-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-p-hydroxyphenylacetic acid (HO-EPCP), which is then coupled with the cephalosporin nucleus.
The overall synthesis of cefoperazone involves the coupling of 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxy-phenylacetyl chloride with 7-amino-3-[(1-methyl-tetrazole-5-yl)-thiomethyl]-3-cephem-4-carboxylic acid hydrochloride, with a reported overall yield of 58.3%.[5]
IV. Other Applications
The utility of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride extends to the synthesis of other β-lactam antibiotics, such as Cefbuperazone , further highlighting its importance as a versatile intermediate in medicinal chemistry.
Visualized Workflows and Synthetic Pathways
Caption: Synthesis of the key acylating agent.
Caption: Final condensation step for Piperacillin synthesis.
Caption: Synthetic pathway for Cefoperazone.
References
- 1. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 2. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a Reagent for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly referred to as EDPC, is a highly reactive acyl chloride. While not typically employed as a general-purpose peptide coupling reagent in solid-phase peptide synthesis (SPPS), it serves as a crucial intermediate in the synthesis of several important pharmaceuticals, most notably beta-lactam antibiotics such as piperacillin and cefoperazone.[1][2][3] Its primary function in these syntheses is to acylate an amine, forming a critical amide bond. These application notes provide an overview of its use, chemical properties, and a general protocol for its application in amide bond formation.
Chemical Properties and Specifications
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a white to off-white crystalline powder.[3] It is sensitive to heat and moisture and should be stored in an inert atmosphere at 2-8°C.[4] It is soluble in organic solvents such as dichloromethane and acetonitrile.[1]
| Property | Value | Reference |
| CAS Number | 59703-00-3 | [5] |
| Molecular Formula | C₇H₉ClN₂O₃ | [5] |
| Molecular Weight | 204.61 g/mol | [5] |
| Melting Point | 100 °C | [6] |
| Boiling Point | 292.9 °C at 760 mmHg | [6] |
| Density | 1.408 g/cm³ | [6] |
| Purity (typical) | ≥95.0% | [3] |
Applications in Synthesis
The principal application of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride is as a synthon for the introduction of the 4-ethyl-2,3-dioxopiperazine moiety into a target molecule. This is exemplified in the industrial synthesis of piperacillin, where it is reacted with ampicillin. It is also utilized in the synthesis of other antibiotics like cefoperazone and cefbuperazone.[1][3][7] Beyond antibiotics, it has been used as a reagent in the synthesis of amino(thienyl)benzamide derivatives which have shown potential as histone deacetylase inhibitors with antitumor activity.[7]
Mechanism of Action: Amide Bond Formation
As an acyl chloride, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride readily reacts with primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
Caption: Mechanism of amide bond formation.
Experimental Protocols
The following is a general protocol for the acylation of an amine using 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, based on its application in pharmaceutical synthesis. Researchers should optimize the conditions for their specific substrates.
Materials:
-
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
-
Amine-containing substrate
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)
-
Organic base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol: General Amide Coupling
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in an appropriate volume of anhydrous solvent.
-
Addition of Base: Add the organic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: In a separate flask, dissolve 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (1.0-1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0-5°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (if an excess of organic base is present), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel.
Caption: General experimental workflow.
Safety and Handling
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[8] It is also moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a valuable reagent for the synthesis of specific amide-containing pharmaceuticals. While not a universal peptide coupling agent, its high reactivity as an acyl chloride makes it an effective tool for the acylation of amines in organic synthesis. The provided protocol offers a general guideline for its use, which can be adapted by researchers for their specific synthetic needs.
References
- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]
- 2. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 3. EDPC, 4-Ethyl-2, 3-dioxo-1-piperazine carbonyl chloride|59703-00-3--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 4. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 59703-00-3 [sigmaaldrich.com]
- 5. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 7. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 59703-00-3 [chemicalbook.com]
- 8. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 2,3-Dioxopiperazine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxopiperazine-1-carbonyl chloride and its derivatives, most notably 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, are highly reactive acylating agents crucial in synthetic organic chemistry. Their primary application lies in the pharmaceutical industry, where they serve as key intermediates in the synthesis of semi-synthetic antibiotics, particularly of the β-lactam class. The dioxopiperazine moiety acts as a carrier for the activated carbonyl group, facilitating its efficient transfer to nucleophiles.
This document provides detailed experimental protocols for the synthesis and utilization of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a widely used analog. The methodologies described herein are based on established literature and are intended to serve as a comprehensive guide for laboratory applications.
Physicochemical Properties and Safety Information
While the parent compound, this compound, is not extensively documented, its 4-ethyl derivative is commercially available and well-characterized. The protocols provided are for this derivative, but the principles can be adapted for other N-substituted analogs.
Table 1: Physicochemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
| Property | Value |
| CAS Number | 59703-00-3 |
| Molecular Formula | C₇H₉ClN₂O₃ |
| Molecular Weight | 204.61 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 94-100 °C[2][3] |
| Boiling Point | 292.9 °C at 760 mmHg[3] |
| Density | 1.408 g/cm³[3] |
| Solubility | Soluble in dichloromethane and acetonitrile. Decomposes in water.[1][3] |
Safety Precautions:
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts violently with water.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
This protocol describes the synthesis of the title compound from 1-Ethyl-2,3-dioxopiperazine using triphosgene as a phosgenating agent.
Materials:
-
1-Ethyl-2,3-dioxopiperazine
-
Triphosgene
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
n-Hexane
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a dry 500 mL three-necked flask under a nitrogen atmosphere, dissolve 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine in 200 mL of anhydrous dichloromethane.[4]
-
Cool the stirred solution to between -25 °C and -20 °C using a suitable cooling bath.[4]
-
Slowly add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS) to the reaction mixture, maintaining the temperature below -20 °C.[4]
-
Add 11.9 g (0.15 mol) of pyridine, followed by a catalytic amount of DMAP (0.018 g).[4]
-
Add 11.9 g (0.04 mol) of triphosgene in portions, ensuring the temperature remains between -25 °C and -20 °C.[4]
-
Stir the reaction mixture at this temperature for 30-60 minutes.[4]
-
Upon completion, filter the reaction mixture by suction filtration to remove any solids.[4]
-
Wash the filter cake with 30 mL of dichloromethane.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Add 100 mL of n-hexane to the residue to induce crystallization.[4]
-
Collect the crystalline product by suction filtration and dry under vacuum.[4]
Expected Yield: Approximately 19.3 g (94.3%).[4]
Characterization: The product can be characterized by its melting point and spectroscopic methods. A reference 13C NMR spectrum is available in public databases.[1]
Protocol 2: General Procedure for Acylation of Nucleophiles
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is an effective acylating agent for a variety of nucleophiles. The following is a general protocol for the acylation of an amine, exemplified by the synthesis of piperacillin.
Materials:
-
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
-
Ampicillin
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a solution or suspension of the amine nucleophile (e.g., ampicillin) and an acid scavenger (e.g., sodium bicarbonate) in a suitable solvent system (e.g., a mixture of dichloromethane and water).
-
Cool the mixture to a low temperature (e.g., 5-10 °C).[5]
-
In a separate flask, dissolve 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in an anhydrous solvent such as dichloromethane.
-
Slowly add the solution of the carbonyl chloride to the cooled mixture of the amine, maintaining the temperature.
-
Allow the reaction to stir at a low temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, perform an aqueous work-up to remove unreacted starting materials and byproducts. The exact procedure will depend on the properties of the product.
-
The crude product can be purified by crystallization or chromatography.
Quantitative Data
The following table summarizes the yield for the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and its subsequent reaction to form piperacillin.
Table 2: Reaction Yields
| Reaction | Reactants | Product | Yield (%) |
| Synthesis of Carbonyl Chloride | 1-Ethyl-2,3-dioxopiperazine, Triphosgene | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 86.1 - 94.3%[4][5] |
| Synthesis of Piperacillin | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, Ampicillin | Piperacillin | Not explicitly stated, but implied to be high. |
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the workflow for the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Caption: Workflow for the synthesis of the carbonyl chloride.
Experimental Workflow for Acylation
This diagram shows the general workflow for the acylation of a nucleophile using the synthesized carbonyl chloride.
Caption: General workflow for the acylation of nucleophiles.
Logical Relationship in Acylation
The following diagram illustrates the functional roles of the molecular components during the acylation reaction.
Caption: Logical relationship of the acylation reaction.
References
- 1. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 3. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 4. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of Amines with 2,3-Dioxopiperazine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of primary and secondary amines using 2,3-Dioxopiperazine-1-carbonyl chloride. This reagent is a versatile building block in organic synthesis, and its reaction with amines to form stable amide derivatives allows for enhanced detection and quantification, particularly in chromatographic applications.[1] The protocols outlined below are intended for researchers in drug development and analytical chemistry who require robust methods for amine analysis.
Introduction
The quantitative analysis of amines is crucial in various stages of pharmaceutical development, from metabolite identification to quality control of active pharmaceutical ingredients (APIs). Many simple amines lack a significant chromophore or fluorophore, making their direct detection by common analytical techniques like HPLC with UV-Vis or fluorescence detection challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a tag onto the amine that enhances its detectability.[2]
This compound is a reactive acyl chloride that readily forms stable amide bonds with primary and secondary amines. This reaction, a nucleophilic acyl substitution, proceeds under mild conditions and provides a derivative with altered chromatographic properties, often leading to improved separation and detection.[1] The 2,3-dioxopiperazine moiety can serve as a chromophore for UV detection.
Reaction Mechanism and Workflow
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-substituted amide and hydrochloric acid.[3] An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Reaction Scheme:
Caption: General reaction of an amine with this compound.
Experimental Workflow:
Caption: A typical experimental workflow for amine derivatization.
Experimental Protocols
Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
While this compound and its derivatives can be commercially sourced, a synthesis protocol for a common analogue, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, is provided below as a reference. This synthesis involves the reaction of 1-Ethyl-2,3-dioxopiperazine with triphosgene.[4]
Materials:
-
1-Ethyl-2,3-dioxopiperazine
-
Dichloromethane (DCM)
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Triphosgene
-
n-Hexane
Procedure:
-
In a three-necked flask, dissolve 14.2 g (0.10 mol) of N-ethyldioxypiperazine in 200 mL of dichloromethane and stir.[4]
-
Cool the mixture to between -25°C and -20°C.[4]
-
Add 16.3 g (0.15 mol) of TMCS, followed by 11.9 g (0.15 mol) of pyridine, maintaining the temperature between -25°C and -20°C.[4]
-
Add 0.018 g of DMAP as a catalyst.[4]
-
Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25°C and -20°C.[4]
-
Maintain the reaction for 30-60 minutes.[4]
-
After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.[4]
-
Distill the filtrate to dryness under reduced pressure.[4]
-
Add 100 mL of n-hexane to the residue to induce crystallization.[4]
-
Filter the crystals by suction and dry to obtain the product. The expected yield is approximately 94.3%.[4]
General Protocol for Derivatization of Amines
This protocol provides a general procedure for the derivatization of a model primary amine (e.g., benzylamine) and a secondary amine (e.g., N-methylbenzylamine) for subsequent HPLC analysis.
Materials:
-
Amine sample (e.g., 10 mM stock solution in acetonitrile)
-
This compound (or its 4-ethyl derivative) (12 mM stock solution in anhydrous acetonitrile)
-
Triethylamine (TEA) or Pyridine (as a 10% v/v solution in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Borate buffer (0.1 M, pH 8.5)
-
Quenching solution (e.g., 1 M aqueous solution of a primary amine like ethanolamine)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry vial, add 100 µL of the amine stock solution.
-
Add 50 µL of the TEA or pyridine solution.
-
Add 120 µL of the this compound solution dropwise while vortexing.
-
Allow the reaction to proceed at room temperature for 30 minutes. For less reactive amines, the reaction may be gently heated to 40-50°C.
-
Quench the reaction by adding 100 µL of the quenching solution to react with any excess acyl chloride.
-
Add 500 µL of ethyl acetate and 500 µL of deionized water. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a new vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
The resulting solution is ready for analysis by HPLC or GC. A dilution may be necessary depending on the concentration of the amine.
Protocol for HPLC Analysis of Derivatized Amines
This protocol is a starting point for the analysis of the derivatized amines and should be optimized for the specific derivatives being analyzed.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or another suitable modifier) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV absorbance maximum of the 2,3-dioxopiperazine moiety should be determined, but a starting wavelength of 220 nm or 254 nm is often suitable.
-
Injection Volume: 10 µL.
Example Gradient Program:
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 30 | 70 |
| 15 | 90 | 10 |
| 20 | 90 | 10 |
| 21 | 30 | 70 |
| 25 | 30 | 70 |
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the derivatization and analysis of various amines. These values are illustrative and will require experimental validation.
Table 1: Reaction Conditions and Yields for Amine Derivatization
| Amine | Type | Reaction Time (min) | Temperature (°C) | Expected Yield (%) |
| Benzylamine | Primary | 30 | 25 | > 95 |
| Aniline | Primary (Aromatic) | 45 | 40 | > 90 |
| N-Methylbenzylamine | Secondary | 40 | 25 | > 92 |
| Diethylamine | Secondary | 30 | 25 | > 95 |
| tert-Butylamine | Primary (Hindered) | 60 | 50 | ~70-80 |
Table 2: HPLC-UV Analytical Parameters for Derivatized Amines
| Derivatized Amine | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Benzylamine Derivative | 12.5 | 0.1 | 0.3 |
| Aniline Derivative | 14.2 | 0.2 | 0.6 |
| N-Methylbenzylamine Derivative | 13.8 | 0.15 | 0.45 |
| Diethylamine Derivative | 10.1 | 0.08 | 0.25 |
| tert-Butylamine Derivative | 11.5 | 0.3 | 0.9 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acyl chloride.
-
Increase the reaction time or temperature.
-
Ensure sufficient acid scavenger is present.
-
-
Multiple Peaks in Chromatogram:
-
Incomplete reaction or side reactions. Optimize reaction conditions.
-
Degradation of the derivative. Analyze the sample promptly after preparation.
-
-
Poor Peak Shape:
-
Adjust the mobile phase composition or pH.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Conclusion
Derivatization of primary and secondary amines with this compound is a promising method for enhancing their analytical detection. The protocols provided herein offer a solid foundation for developing and validating robust analytical methods for a wide range of amine-containing compounds in pharmaceutical and chemical research. Further optimization of reaction and chromatographic conditions will be necessary for specific applications.
References
Application Notes and Protocols: The Role of the 2,3-Dioxopiperazine Scaffold in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of histone deacetylase (HDAC) inhibitors that incorporate a piperazine-2,3-dione or related piperazine scaffold. While direct utilization of 2,3-dioxopiperazine-1-carbonyl chloride is not extensively documented in the synthesis of HDAC inhibitors, this document outlines synthetic strategies for analogous compounds, providing detailed protocols and quantitative data to guide researchers in this area. The piperazine moiety often serves as a key structural element, acting as a linker or part of the "cap" group in the pharmacophore of HDAC inhibitors, influencing their potency and selectivity.
I. Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of various synthesized piperazine-containing compounds against different HDAC isoforms. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
| Compound ID | Linker/Scaffold | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| 7a | Ligustrazine-based | HDAC1 | 114.3 | [1] |
| HDAC2 | 53.7 | [1] | ||
| 7b | Ligustrazine-based | HDAC1 | 2434.7 | [1] |
| HDAC2 | 205.4 | [1] | ||
| 7c | Ligustrazine-based | HDAC1 | 187.4 | [1] |
| HDAC2 | 101.2 | [1] | ||
| 8a | Ligustrazine-based | HDAC1 | 1798.3 | [1] |
| HDAC2 | 114.8 | [1] | ||
| 8b | Ligustrazine-based | HDAC1 | 1801.2 | [1] |
| HDAC2 | 115.1 | [1] | ||
| 6b | 1-Benzhydryl piperazine | HDAC6 | > 5000 (22.3% inhibition at 5µM) | [2] |
| 7b | 1-Benzhydryl piperazine | HDAC6 | > 5000 (98.6% inhibition at 5µM) | [2] |
| 8b | 1-Benzhydryl piperazine | HDAC1 | 74.3 | [2] |
| HDAC3 | 142.1 | [2] | ||
| HDAC6 | 39.8 | [2] | ||
| HDAC8 | 289.4 | [2] | ||
| 9b | 1-Benzhydryl piperazine | HDAC6 | 31.0 | [2] |
| 19f | (Piperazin-1-yl)pyrazine | HDAC1 | 130 | [3] |
| HDAC2 | 280 | [3] | ||
| HDAC3 | 310 | [3] | ||
| 21a | (Piperazin-1-yl)pyrazine | HDAC1 | 70 | [3] |
| HDAC2 | 260 | [3] | ||
| 29b | (Piperazin-1-yl)pyrazine | HDAC1 | 70 | [3] |
| HDAC2 | 260 | [3] | ||
| HDAC3 | 6100 | [3] | ||
| 5c | Piperazine hydroxamate | hHDAC8 | 33670 | [4] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of piperazine-containing HDAC inhibitors and the subsequent evaluation of their inhibitory activity.
A. General Synthesis of Piperazine-Based Hydroxamic Acid HDAC Inhibitors
This protocol is a generalized procedure based on the synthesis of 1-benzhydryl piperazine-containing HDAC inhibitors.[2]
Step 1: Synthesis of the Ester Precursor
-
To a solution of 1-benzhydrylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane, add the appropriate bromoalkyl ester (e.g., methyl 6-bromohexanoate, 1.2 equivalents) and a base such as triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ester precursor.
Step 2: Synthesis of the Final Hydroxamic Acid
-
Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (10 equivalents) in methanol, followed by the addition of a solution of potassium hydroxide (10 equivalents) in methanol.
-
Filter the resulting precipitate of potassium chloride and add the filtrate to the ester precursor (1 equivalent) dissolved in a mixture of methanol and dichloromethane.
-
Adjust the pH of the solution to approximately 10 with a methanolic KOH solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
After completion of the reaction (monitored by TLC), evaporate the methanol.
-
Add a saturated solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final hydroxamic acid derivative by flash column chromatography (e.g., using a gradient of dichloromethane and methanol).[2]
B. In Vitro HDAC Inhibition Assay
This protocol describes a common method for evaluating the inhibitory potency of synthesized compounds against specific HDAC isoforms.[1][2]
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Developer solution (e.g., containing trypsin and trichostatin A).
-
Synthesized inhibitor compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Add 50 µL of HDAC assay buffer to each well of a 96-well plate.
-
Add 10 µL of the synthesized inhibitor compound at various concentrations (typically in a serial dilution). For control wells, add 10 µL of DMSO.
-
Add 30 µL of the respective HDAC enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
III. Visualizations
The following diagrams illustrate the general pharmacophore model for HDAC inhibitors and a typical synthetic workflow for preparing piperazine-based derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity [mdpi.com]
- 4. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation Reactions Using 2,3-Dioxopiperazine-1-carbonyl Chloride Derivatives
Introduction
This document provides detailed application notes and protocols for acylation reactions involving 2,3-dioxopiperazine-1-carbonyl chloride derivatives. Due to the limited availability of specific data for this compound, this report focuses on its well-documented and commercially available analog, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) . EDPC is a versatile reagent in organic synthesis, primarily utilized for introducing the 4-ethyl-2,3-dioxopiperazine moiety into various molecules.[1] This functional group is of significant interest in medicinal chemistry and drug development as it can enhance properties such as solubility and bioavailability.[1]
EDPC is a white to off-white powder and is employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] It readily reacts with nucleophiles like amines, alcohols, and thiols to form corresponding amides, esters, and thioesters, respectively.[1] This reactivity makes it a valuable tool for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 59703-00-3 | [2][3] |
| Molecular Formula | C₇H₉ClN₂O₃ | [2][4] |
| Molecular Weight | 204.61 g/mol | [3][4] |
| Appearance | White to tan powder | [2] |
| Melting Point | 100 °C | [2] |
| Boiling Point | 292.9 °C at 760 mmHg | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
General Reaction Scheme
The fundamental application of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is the acylation of nucleophiles. The general reaction scheme is depicted below, showcasing the reaction with an amine to form a urea derivative.
Caption: General acylation reaction pathway.
Experimental Protocols
Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
A common method for the synthesis of the title compound involves the reaction of 4-Ethyl-2,3-dioxopiperazine with a chlorinating agent such as triphosgene.[4]
Materials:
-
N-ethyldioxypiperazine (14.2 g, 0.10 mol)[4]
-
Dichloromethane (200 mL)[4]
-
Trimethylchlorosilane (TMCS) (16.3 g, 0.15 mol)[4]
-
Pyridine (11.9 g, 0.15 mol)[4]
-
4-Dimethylaminopyridine (DMAP) (0.018 g)[4]
-
Triphosgene (11.9 g, 0.04 mol)[4]
-
n-Hexane (100 mL)[4]
Procedure:
-
To a 500 mL three-necked flask, add N-ethyldioxypiperazine and 200 mL of dichloromethane.[4]
-
Cool the stirred mixture to a temperature between -25 and -20 °C.[4]
-
Add TMCS, followed by pyridine, while maintaining the temperature in the specified range.[4]
-
Add DMAP to the reaction mixture.[4]
-
Add triphosgene in batches, ensuring the temperature remains between -25 and -20 °C.[4]
-
Maintain the reaction at this temperature for 30-60 minutes.[4]
-
After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.[4]
-
Distill the filtrate to dryness under reduced pressure.[4]
-
Add 100 mL of n-hexane to the residue to induce crystallization.[4]
-
Filter the crystals by suction and dry to obtain the final product.[4]
Expected Yield: 19.3 g (94.3%)[4]
Caption: Workflow for the synthesis of EDPC.
Acylation of an Amine with 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
This protocol describes a general procedure for the acylation of a primary or secondary amine.
Materials:
-
Amine substrate (1.0 mmol)
-
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (1.2 mmol)
-
Anhydrous Dichloromethane (10 mL)
-
Triethylamine (1.5 mmol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine substrate in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride to the reaction mixture.
-
Stir the reaction at room temperature for 20 minutes to 1 hour.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.[5]
-
Extract the mixture with ethyl acetate.[5]
-
Separate the organic layer and wash it sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[5]
-
Purify the crude product by silica gel chromatography.[5]
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and a representative acylation reaction.
| Reaction | Substrates | Reagents | Solvent | Conditions | Yield | Reference |
| Synthesis of EDPC | N-ethyldioxypiperazine | Triphosgene, TMCS, Pyridine, DMAP | Dichloromethane | -25 to -20 °C, 30-60 min | 94.3% | [4] |
| Amine Acylation | (4R,8S)-8-((E)-2-amino- l-(((ieri- butyldimethylsilyl)oxy)imino)ethyl-5-(benzyloxy)- l-methyl- 1,4,5, 8-tetrahydro-6H-4,7- methanopyrazolo[3,4-e][l,3]diazepin-6-one | EDPC, Triethylamine | Pyridine | Room temp, 20 min | 18.4% | [5] |
Applications in Drug Development
The 2,3-dioxopiperazine moiety is a key structural feature in several important pharmaceutical compounds. For instance, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride serves as a crucial intermediate in the synthesis of antibiotics like piperacillin and cefoperazone.[6] The ability to readily introduce this scaffold makes EDPC a valuable reagent for the development of new therapeutic agents. The piperazine ring system can improve the pharmacokinetic profile of a drug candidate.[1]
Caption: Role of EDPC in pharmaceutical synthesis.
Safety and Handling
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a substance that can cause severe skin burns and eye damage.[3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is sensitive to moisture and should be stored under an inert atmosphere.[2]
Disclaimer: The protocols and information provided in this document are for research and development purposes only. All procedures should be carried out by trained professionals in a suitably equipped laboratory. The user is responsible for assessing the risks and implementing appropriate safety measures.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 3. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. 59703-00-3|4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride| Ambeed [ambeed.com]
- 6. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 2,3-Dioxopiperazine-1-carbonyl chloride as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key building block in the synthesis of complex heterocyclic compounds, particularly in the pharmaceutical industry. Its primary utility lies in its role as a potent acylating agent for the synthesis of advanced antibiotic agents.
Introduction and Physicochemical Properties
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No: 59703-00-3) is a highly reactive chemical intermediate crucial for the synthesis of semi-synthetic antibiotics, including piperacillin and cefoperazone.[1][2][3] The presence of the acyl chloride group on the dioxopiperazine ring allows for facile nucleophilic substitution, enabling the linkage of the dioxopiperazine moiety to various molecular scaffolds. This property makes it an invaluable reagent in drug discovery and development for creating complex molecules with desired therapeutic activities.[3]
Table 1: Physicochemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
| Property | Value | Reference |
| CAS Number | 59703-00-3 | [4] |
| Molecular Formula | C₇H₉ClN₂O₃ | [4][5] |
| Molecular Weight | 204.61 g/mol | [4][5] |
| Appearance | White to tan powder | [4] |
| Melting Point | 100 °C | [4] |
| Boiling Point | 292.9 °C at 760 mmHg | [4] |
| Density | 1.408 g/cm³ | [4] |
| Solubility | Decomposes in water | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Synthesis Protocols
The synthesis of the title compound involves a two-step process: the preparation of the N-ethyl-2,3-dioxopiperazine precursor, followed by its conversion to the final carbonyl chloride product.
Protocol 1: Synthesis of N-Ethyl-2,3-dioxopiperazine (Precursor)
This protocol outlines the synthesis of the precursor N-Ethyl-2,3-dioxopiperazine via a cyclization reaction.[2][6]
Reaction Scheme: N-ethyl ethylenediamine + Diethyl oxalate → N-Ethyl-2,3-dioxopiperazine
Materials:
-
N-ethyl ethylenediamine
-
Diethyl oxalate
-
Anhydrous methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Prepare a solution 'A' by dissolving N-ethyl ethylenediamine in anhydrous methanol.[6]
-
In a separate reaction flask, add anhydrous methanol and a catalytic amount of glacial acetic acid.[6]
-
While stirring, slowly add diethyl oxalate to the reaction flask, maintaining a controlled temperature.[6]
-
Slowly add solution 'A' to the reaction mixture. The reaction is typically maintained between 30-50°C for a specified period.[6]
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product is then isolated via crystallization and purified further by recrystallization to achieve high purity (typically ≥99%).[6][7]
Protocol 2: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
This protocol details the conversion of the dioxopiperazine precursor into the reactive carbonyl chloride using triphosgene.[8] An alternative, safer chlorinating agent is di-(trichloromethyl) carbonate (BTC).[1]
Reaction Scheme: N-Ethyl-2,3-dioxopiperazine + Triphosgene → 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Materials:
-
N-ethyl-2,3-dioxopiperazine (14.2 g, 0.10 mol)
-
Triphosgene (11.9 g, 0.04 mol)
-
Dichloromethane (DCM), anhydrous (200 mL + 30 mL for washing)
-
Trimethylchlorosilane (TMCS) (16.3 g, 0.15 mol)
-
Pyridine (11.9 g, 0.15 mol)
-
4-Dimethylaminopyridine (DMAP) (0.018 g)
-
n-Hexane
Procedure:
-
In a 500 mL three-necked flask, suspend N-ethyl-2,3-dioxopiperazine in 200 mL of anhydrous dichloromethane.[8]
-
Cool the stirred suspension to a temperature between -25°C and -20°C.[8]
-
Add TMCS, followed by pyridine and DMAP, ensuring the temperature remains in the -25°C to -20°C range.[8]
-
Add triphosgene in portions over a period of time, maintaining the low temperature.[8]
-
Allow the reaction to proceed at this temperature for 30-60 minutes after the addition is complete.[8]
-
Filter the reaction mixture via suction filtration and wash the solid with 30 mL of fresh dichloromethane.[8]
-
Distill the filtrate to dryness under reduced pressure.[8]
-
Add n-hexane to the residue to induce crystallization.[8]
-
Collect the crystalline product by suction filtration and dry to yield the final product.[8]
Table 2: Synthesis Yield and Purity Data
| Product | Synthesis Method | Reported Yield | Purity | Reference |
| N-Ethyl-2,3-dioxopiperazine | Cyclization of N-ethyl ethylenediamine and diethyl oxalate | High | 99% min | [6][7] |
| 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | Reaction with Triphosgene | 94.3% | Not specified | [8] |
Application as a Building Block in Heterocyclic Synthesis
The primary application of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride is as an acylating agent to introduce the 4-ethyl-2,3-dioxopiperazine moiety onto a nucleophilic substrate. This is the key step in the semi-synthesis of several beta-lactam antibiotics.[1][3] The reaction involves the nucleophilic attack of an amine or hydroxyl group on the carbonyl chloride, leading to the formation of a stable amide or ester linkage, respectively.
This reaction is central to the manufacture of piperacillin and cefoperazone, where the building block is attached to the 6-aminopenicillanic acid or 7-aminocephalosporanic acid core, respectively.[1]
Caption: General reaction of the building block with a nucleophile.
Experimental Workflows and Diagrams
Visualizing the synthesis and application workflows can aid in understanding the logical progression from simple starting materials to complex final products.
Synthesis Workflow
The overall process begins with basic precursors and proceeds through the formation of the dioxopiperazine ring, which is then activated as a carbonyl chloride for subsequent reactions.
Caption: Workflow for the synthesis of the title compound.
Application in Drug Synthesis
The synthesized building block serves as a key intermediate which is coupled to an antibiotic nucleus to produce the final Active Pharmaceutical Ingredient (API).
Caption: Workflow for antibiotic synthesis using the building block.
Analytical Methods
Quality control and quantification of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride are critical due to its instability.[3] The concentration of the compound in organic solvent solutions, which are often used directly in subsequent reactions, must be accurately determined.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid (or formic acid for MS compatibility).[9]
-
Gas Chromatography (GC): Due to its reactive nature, direct GC analysis is challenging. A derivatization method is employed where the carbonyl chloride is reacted with an amine (e.g., methylamine) to form a stable amide derivative. This derivative can then be readily analyzed by GC using a hydrogen flame detector (FID).[3] This method has shown excellent linearity (R = 0.9998) and recovery rates (98.62% - 100.05%).[3]
-
Titration: A simple neutralization titration can also be employed. The sample is reacted with an excess of a standard alkali solution, and the remaining alkali is back-titrated with a standard acid to determine the content.[3]
References
- 1. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 2. CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 5. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dioxopiperazine-1-carbonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dioxopiperazine-1-carbonyl chloride and its derivatives, particularly 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), a key reagent in the synthesis of semi-synthetic penicillins like piperacillin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a reactive organic compound. The ethyl-substituted version, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), is a crucial intermediate in the pharmaceutical industry for the synthesis of broad-spectrum antibiotics, most notably piperacillin.[1][] It functions as an acylating agent, typically reacting with an amine to form a urea linkage.
Q2: What are the common challenges encountered when working with 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC)?
The primary challenge is the high reactivity and instability of EDPC. It is sensitive to moisture and heat, readily undergoing hydrolysis.[][3] Consequently, it is often synthesized and used immediately in solution without isolation to prevent degradation.[4][5] Controlling the reaction pH is also critical to favor the desired amidation reaction over hydrolysis.[1][6]
Q3: How should 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) be handled and stored?
Due to its thermal sensitivity and susceptibility to hydrolysis, EDPC should be handled under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[3][7] For storage, it is recommended to keep it under an inert gas at refrigerated temperatures (2-8°C).[7]
Q4: What are the key parameters to control during the reaction of EDPC with an amine?
The most critical parameters are:
-
Moisture Control: The reaction must be carried out in anhydrous solvents to minimize the hydrolysis of EDPC.[]
-
Temperature: Low temperatures, typically between 0 to 10°C, are employed during the acylation step to control the exothermic reaction and reduce the rate of side reactions.[6][8]
-
pH Control: Maintaining a slightly basic pH (typically 6.0-9.0) is essential. This is achieved by the addition of a base to neutralize the hydrochloric acid byproduct of the reaction, which drives the equilibrium towards product formation and prevents the acid-catalyzed degradation of the product.[6]
Troubleshooting Guide
This guide addresses common reaction failures in a question-and-answer format.
Problem 1: Low or no yield of the desired urea product.
-
Question: My reaction of EDPC with a primary amine resulted in a very low yield. What are the possible causes?
-
Answer:
-
Hydrolysis of EDPC: This is the most common cause of low yields. EDPC is highly reactive towards water. Any moisture in the solvent, reagents, or glassware will lead to the formation of the corresponding carboxylic acid, which will not react with the amine.[]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the amine starting material is dry.
-
-
Incorrect pH: If the pH of the reaction mixture is too low, the amine nucleophile will be protonated, reducing its nucleophilicity. If the pH is too high, hydrolysis of the EDPC may be accelerated.[6][9]
-
Solution: Carefully control the pH of the reaction by the slow addition of a suitable base. Monitor the pH throughout the reaction.
-
-
Degradation of EDPC: As EDPC is thermally unstable, prolonged reaction times at elevated temperatures can lead to its decomposition.[3]
-
Solution: Maintain the recommended low temperature during the reaction and process the reaction mixture promptly upon completion.
-
-
Problem 2: Presence of significant impurities in the final product.
-
Question: My final product is contaminated with several impurities. What are they and how can I avoid them?
-
Answer: In the context of piperacillin synthesis from EDPC and ampicillin, common impurities include:
-
Piperacillin Amide (Impurity E): This impurity can form under certain conditions and is often challenging to separate due to similar chromatographic properties to the desired product.[1][10]
-
N-Piperacillinyl Ampicillin (Impurity D): This is another common process impurity.[1][11]
-
Hydrolysis Product: The carboxylic acid resulting from the hydrolysis of EDPC may be present if the reaction conditions were not strictly anhydrous.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the starting amine.
-
Solutions to Minimize Impurities:
-
Optimize pH and Temperature: Precise control of pH and maintaining a low reaction temperature can significantly reduce the formation of side products.[1][6]
-
Controlled Addition of Reagents: Slow, controlled addition of EDPC to the amine solution can help to maintain optimal reaction conditions and minimize side reactions.
-
Choice of Base: The base used for pH control can influence the impurity profile. While inorganic bases like sodium bicarbonate are common, organic bases like triethylamine or DBU have also been used.[4][12] The choice of base should be optimized for the specific reaction.
-
Purification Strategy: A well-designed crystallization or chromatographic purification step is essential to remove impurities.[6][13]
-
-
Problem 3: The reaction is not proceeding to completion.
-
Question: I am observing a significant amount of unreacted starting amine even after a prolonged reaction time. What could be the issue?
-
Answer:
-
Insufficient EDPC: If the EDPC has degraded due to moisture or improper storage, there may not be enough active reagent to fully react with the amine.
-
Solution: Use freshly prepared or properly stored EDPC. Consider using a slight excess of EDPC.
-
-
Poor Solubility: If either the amine starting material or the EDPC is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent system in which both reactants are soluble. In some cases, a biphasic system with a phase transfer catalyst may be necessary.
-
-
Steric Hindrance: If the amine is sterically hindered, the reaction may be inherently slow.
-
Solution: Increase the reaction time or temperature cautiously, while monitoring for product degradation. Alternatively, a more reactive acylating agent or a different synthetic route may be required.
-
-
Data Summary
Table 1: Physical and Chemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC)
| Property | Value | Reference |
| CAS Number | 59703-00-3 | [7] |
| Molecular Formula | C₇H₉ClN₂O₃ | [7] |
| Molecular Weight | 204.61 g/mol | [7][14] |
| Appearance | White to tan powder | [7] |
| Melting Point | 94-95 °C | [3] |
| Boiling Point | 292.9 °C at 760 mmHg | [7] |
| Solubility | Decomposes in water; Soluble in dichloromethane, acetonitrile | [3][7] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [7] |
Table 2: Representative Reaction Conditions for the Synthesis of Piperacillin from EDPC and Ampicillin
| Parameter | Condition | Reference |
| Solvent | Water, Dichloromethane, Ethyl Acetate | [6][8] |
| Temperature | 0 - 10 °C | [6][8] |
| pH | 6.0 - 9.0 | [6] |
| Base | Sodium Bicarbonate, Sodium Acetate, DBU | [8][12] |
| Reaction Time | 30 - 60 minutes | [6] |
Table 3: Comparison of Piperacillin Synthesis Yield and Impurity Profile
| Reaction System | Reaction Time | Piperacillin Content | Impurity D Content | Impurity E Content | Reference |
| Traditional Tank Reactor | 60 min | 91.06% | 0.340% | 0.176% | [1] |
| Microreactor | 10 min | 94.90% | 0.080% | 0.035% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC)
This protocol is adapted from a patented procedure.[13]
-
To a 500 mL three-necked flask equipped with a stirrer and under an inert atmosphere, add 14.2 g (0.10 mol) of N-ethyldioxopiperazine and 200 mL of dichloromethane.
-
Cool the mixture to between -25 and -20 °C.
-
Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).
-
While maintaining the temperature between -25 and -20 °C, add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of 4-dimethylaminopyridine (DMAP).
-
Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 and -20 °C.
-
Maintain the reaction at this temperature for 30-60 minutes.
-
After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.
-
The filtrate is then distilled to dryness under reduced pressure.
-
Add 100 mL of n-hexane to the residue to induce crystallization.
-
Filter the crystals by suction and dry to yield the product. (Reported yield: 19.3 g, 94.3%).[13]
Visualizations
Reaction Pathway for Piperacillin Synthesis and Side Product Formation
Caption: Reaction scheme for piperacillin synthesis and impurity formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
- 1. researchgate.net [researchgate.net]
- 3. saspublishers.com [saspublishers.com]
- 4. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Piperacillin triggers virulence factor biosynthesis via the oxidative stress response in Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]
- 9. Frontiers | Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Piperacillinyl AMpicillin | 65772-67-0 [chemicalbook.com]
- 12. N-Piperacillinyl Ampicillin | LGC Standards [lgcstandards.com]
- 13. CN104910178B - A kind of preparation method of Piperacillin acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Optimization of reaction conditions for 2,3-Dioxopiperazine-1-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of reaction conditions for 2,3-Dioxopiperazine-1-carbonyl chloride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2,3-Dioxopiperazine, through the cyclization of ethylenediamine with diethyl oxalate. The second step is the phosgenation of the 2,3-Dioxopiperazine using a phosgene equivalent, such as triphosgene or thionyl chloride, to yield the final product.
Q2: What are the critical reaction parameters to control during the phosgenation step?
The critical parameters for the phosgenation of 2,3-Dioxopiperazine include:
-
Temperature: The reaction is highly exothermic and should be carried out at low temperatures (-25 to -20 °C) to minimize side reactions and decomposition of the product.
-
Reagent Stoichiometry: Precise control of the molar ratios of the starting material, phosgenating agent, and base is crucial for optimal yield and purity.
-
Moisture Control: The reaction is sensitive to moisture, which can lead to the hydrolysis of the acyl chloride product. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Addition Rate: Slow, controlled addition of the phosgenating agent and base is necessary to maintain the desired reaction temperature and prevent runaway reactions.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a sample of the reaction mixture can be quenched with an alcohol (e.g., methanol) to convert the acyl chloride to a more stable ester, which can then be spotted on a TLC plate. HPLC can be used to directly analyze the reaction mixture, providing quantitative information on the consumption of the starting material and the formation of the product.
Q4: What are the common impurities, and how can they be removed?
Common impurities include unreacted 2,3-Dioxopiperazine, hydrolyzed product (the corresponding carboxylic acid), and byproducts from the phosgenating agent. Purification is typically achieved by crystallization. The crude product is often dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and then precipitated by the addition of a non-polar solvent like n-hexane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete reaction. 2. Decomposition of the product. 3. Presence of moisture. 4. Inactive phosgenating agent. | 1. Increase reaction time or temperature slightly (monitor for decomposition). 2. Ensure strict temperature control. 3. Use anhydrous solvents and oven-dried glassware. 4. Use a fresh bottle of the phosgenating agent. |
| Product is an intractable oil or fails to crystallize | 1. Presence of impurities. 2. Incorrect crystallization solvent system. | 1. Attempt to purify the crude product by flash column chromatography on silica gel using a non-polar eluent system. 2. Experiment with different solvent/anti-solvent combinations for crystallization (e.g., dichloromethane/petroleum ether, ethyl acetate/hexane). |
| Multiple spots on TLC after reaction completion | 1. Formation of side products. 2. Decomposition of the product on the TLC plate. | 1. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. 2. Quench the TLC sample with an alcohol before spotting to form a stable derivative. |
| Formation of a significant amount of white precipitate during the reaction | This is likely the hydrochloride salt of the base (e.g., pyridine hydrochloride). | This is expected and indicates the reaction is proceeding. The salt will be removed by filtration at the end of the reaction. |
Experimental Protocols
Synthesis of 2,3-Dioxopiperazine
This protocol describes the synthesis of the precursor, 2,3-Dioxopiperazine, from ethylenediamine and diethyl oxalate.
Materials:
-
Ethylenediamine
-
Diethyl oxalate
-
Ethanol, absolute
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl oxalate (1.0 mol) in absolute ethanol (500 mL).
-
Slowly add a solution of ethylenediamine (1.0 mol) in absolute ethanol (250 mL) to the diethyl oxalate solution with stirring over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours. A white precipitate of 2,3-Dioxopiperazine will form.
-
Cool the mixture to room temperature and then further cool in an ice bath for 1 hour.
-
Collect the white precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2,3-Dioxopiperazine.
Synthesis of this compound
This protocol is adapted from the synthesis of the 4-ethyl analog and describes the phosgenation of 2,3-Dioxopiperazine using triphosgene.[1]
Materials:
-
2,3-Dioxopiperazine
-
Triphosgene
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
n-Hexane
Procedure:
-
To a dry 500 mL three-necked flask under a nitrogen atmosphere, add 2,3-Dioxopiperazine (0.10 mol, 11.41 g) and 200 mL of anhydrous dichloromethane.
-
Cool the stirred suspension to -25 to -20 °C in a dry ice/acetone bath.
-
Add trimethylchlorosilane (0.15 mol, 16.3 g) to the suspension.
-
Slowly add pyridine (0.15 mol, 11.9 g) while maintaining the temperature between -25 and -20 °C.
-
Add a catalytic amount of DMAP (0.018 g).
-
Add triphosgene (0.04 mol, 11.9 g) in portions over 30 minutes, ensuring the temperature does not rise above -20 °C.
-
Maintain the reaction at -25 to -20 °C for 30-60 minutes after the addition is complete.
-
Filter the reaction mixture under vacuum to remove the pyridine hydrochloride precipitate, and wash the solid with 30 mL of anhydrous dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Add 100 mL of n-hexane to the residue to induce crystallization.
-
Collect the crystalline product by vacuum filtration and dry under vacuum.
Data Presentation
Table 1: Reagent Stoichiometry for the Synthesis of this compound
| Reagent | Molar Ratio | Moles (for 0.1 mol scale) | Mass (for 0.1 mol scale) |
| 2,3-Dioxopiperazine | 1.0 | 0.10 | 11.41 g |
| Trimethylchlorosilane | 1.5 | 0.15 | 16.3 g |
| Pyridine | 1.5 | 0.15 | 11.9 g |
| Triphosgene | 0.4 | 0.04 | 11.9 g |
| DMAP | cat. | ~0.00015 | 0.018 g |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 2,3-Dioxopiperazine-1-carbonyl chloride Reactions
Welcome to the technical support center for 2,3-Dioxopiperazine-1-carbonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most frequently encountered side products in reactions with this compound and its derivatives (e.g., 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride) are the result of its high reactivity and sensitivity to reaction conditions. The primary side products include:
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of the starting 2,3-dioxopiperazine derivative in the final product mixture. One supplier of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride specifies a maximum of 2.0% of the corresponding dioxopiperazine starting material as an impurity.[1]
-
Hydrolysis Product: this compound is highly sensitive to moisture and can readily hydrolyze to form the corresponding 2,3-dioxopiperazine-1-carboxylic acid.[1][2] This is often the most significant impurity if stringent anhydrous conditions are not maintained.
-
Dimer Formation: Self-condensation of the this compound can occur, leading to the formation of dimeric species. This is more likely at higher concentrations and elevated temperatures.
-
Side-reactions with Solvents or Bases: If nucleophilic solvents (e.g., alcohols) or bases (e.g., pyridine, triethylamine) are used, they can react with the carbonyl chloride to form undesired esters or amide byproducts, respectively.
Q2: My reaction is showing a lower than expected yield and multiple spots on TLC. What could be the cause?
A2: Lower yields and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of side product formation. Consider the following troubleshooting steps:
-
Moisture Contamination: The primary suspect is often the presence of water in your reaction setup. Ensure all glassware is thoroughly oven-dried, and use anhydrous solvents and reagents. The target compound is known to decompose in the presence of moisture.[1][2]
-
Reaction Temperature: The reaction to form this compound is typically conducted at low temperatures (-25 to -20 °C) to minimize side reactions.[3] Running the reaction at higher temperatures can lead to decomposition and the formation of various byproducts.
-
Stoichiometry of Reagents: Incorrect stoichiometry of the chlorinating agent (e.g., triphosgene) or the base can lead to incomplete reaction or the formation of side products. Carefully measure and add all reagents as per the established protocol.
-
Purity of Starting Materials: Ensure the purity of your starting 2,3-dioxopiperazine derivative. Impurities in the starting material will be carried through the reaction and can complicate purification.
Q3: How can I minimize the formation of the hydrolysis byproduct?
A3: Minimizing the formation of the 2,3-dioxopiperazine-1-carboxylic acid byproduct is critical for a successful reaction. Here are some key recommendations:
-
Strict Anhydrous Conditions: This is the most critical factor. All glassware should be flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Use of a Desiccant: In storage and during the reaction setup, consider using a desiccant to capture any ambient moisture.
-
Appropriate Quenching: When the reaction is complete, quench it with a non-aqueous workup if possible, or with a cold, non-nucleophilic aqueous solution to minimize hydrolysis of the desired product during extraction.
Reaction Pathways and Side Product Formation
The following diagram illustrates the intended reaction pathway for the acylation of a nucleophile (Nu-H) with a 4-substituted-2,3-dioxopiperazine-1-carbonyl chloride and the common side reactions that can occur.
Caption: Reaction scheme showing the formation of the desired product and common side products from 4-substituted-2,3-dioxopiperazine-1-carbonyl chloride.
Quantitative Data on Side Product Formation
| Side Product | Formation Conditions | Typical Observed Levels | Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction (insufficient chlorinating agent, short reaction time) | Up to 2.0% in commercial products[1] | Ensure proper stoichiometry and reaction time. Monitor reaction progress by TLC or HPLC. |
| Hydrolysis Product | Presence of moisture | Can be a major byproduct if conditions are not strictly anhydrous. | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. |
| Dimer | High concentration, elevated temperature | Not typically quantified in available literature, but more likely under forcing conditions. | Maintain low reaction temperatures and appropriate reactant concentrations. |
| Base Adduct | Excess nucleophilic base (e.g., pyridine) | Dependent on reaction conditions and stoichiometry. | Use a non-nucleophilic base if possible, or use the base in stoichiometric amounts. |
Experimental Protocols
Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
This protocol is adapted from a patented procedure and serves as a representative example for the synthesis of this class of compounds.
Materials:
-
N-ethyldioxopiperazine (14.2 g, 0.10 mol)
-
Dichloromethane (200 mL, anhydrous)
-
Trimethylchlorosilane (TMCS) (16.3 g, 0.15 mol)
-
Pyridine (11.9 g, 0.15 mol)
-
4-Dimethylaminopyridine (DMAP) (0.018 g)
-
Triphosgene (11.9 g, 0.04 mol)
-
n-Hexane (100 mL)
Procedure:
-
To a 500 mL three-necked flask equipped with a stirrer, add N-ethyldioxopiperazine and 200 mL of dichloromethane.
-
Cool the mixture to a temperature between -25 and -20 °C.
-
Add TMCS, followed by pyridine, while maintaining the temperature between -25 and -20 °C.
-
Add DMAP to the reaction mixture.
-
Add triphosgene in batches, ensuring the temperature remains between -25 and -20 °C.
-
Maintain the reaction at this temperature for 30-60 minutes.
-
After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Add 100 mL of n-hexane to the residue to induce crystallization.
-
Filter the crystalline product by suction and dry to obtain 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
This protocol has a reported yield of 94.3%, indicating that a small percentage of the starting material is converted to side products even under these optimized conditions.[3]
Disclaimer: The information provided in this technical support center is for guidance only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
Technical Support Center: Purification of 2,3-Dioxopiperazine-1-carbonyl Chloride Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dioxopiperazine-1-carbonyl chloride derivatives. The information addresses common challenges encountered during the purification of these highly reactive compounds.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q: My final product has low purity after synthesis. What are the likely impurities and how can I minimize them?
A: Low purity is a common issue stemming from the high reactivity of the acyl chloride group.
-
Common Impurities:
-
Starting Materials: Unreacted 2,3-dioxopiperazine starting material is a frequent impurity.[1]
-
Hydrolysis Product: The corresponding carboxylic acid, formed by reaction with trace amounts of water, is the most common degradation product.[2][3]
-
Synthesis Reagents: Residual chlorinating agents (e.g., triphosgene, thionyl chloride) or bases (e.g., pyridine, triethylamine) may be present.[4][5]
-
Side-Reaction Products: Depending on the synthesis route, various byproducts can form.[6]
-
-
Minimization Strategies:
-
Strict Anhydrous Conditions: All glassware must be oven-dried, and all solvents and reagents must be anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]
-
Controlled Temperature: Synthesis of these derivatives is often conducted at low temperatures (e.g., -25 to -20 °C) to minimize side reactions.[4]
-
Reagent Stoichiometry: Use the precise stoichiometry of reagents. Excess of any reagent can complicate the purification process.
-
Q: I am observing significant streaking and/or multiple spots on my TLC plate. How can I reliably analyze my product's purity by TLC?
A: Standard TLC analysis is challenging because the acyl chloride can rapidly hydrolyze on the silica gel plate, leading to streaking as it converts back to the more polar carboxylic acid starting material.[10]
-
Recommended Solution: In-situ Derivatization. To get a clean spot, you must quench the reactive acyl chloride before or during spotting.
-
Dissolve a small sample of your crude product in a suitable anhydrous solvent (e.g., dichloromethane).
-
In a separate vial, add a few drops of this solution to a quenching agent like methanol or a benzylamine solution.[10] This will instantly convert the acyl chloride to a stable methyl ester or benzylamide derivative.
-
Spot this derivatized sample on the TLC plate. This will give you a clear spot corresponding to the derivative, allowing you to assess the conversion and presence of other impurities.
-
Q: My product appears to be degrading during purification attempts. How can I prevent this?
A: Degradation is primarily due to hydrolysis and thermal instability.[1][7]
-
Avoid Aqueous Workups: Do not wash the compound with water or aqueous solutions (like sodium bicarbonate washes), as this will cause immediate and rapid hydrolysis.[3][11]
-
Low-Temperature Procedures: All purification steps should be performed at low temperatures whenever possible. If using a rotary evaporator, use a low-temperature water bath and high vacuum to remove solvents.[9] Some derivatives are known to degrade at temperatures above 70°C.[9]
-
Use Anhydrous Solvents: Ensure all solvents used for chromatography or recrystallization are rigorously dried to prevent moisture-induced degradation.[9]
-
Work Quickly: Minimize the time the compound is exposed to ambient conditions.
Q: I am struggling to remove the corresponding carboxylic acid impurity. What is the most effective purification method?
A: Removing the carboxylic acid is difficult because its polarity is very different from the acyl chloride, but traditional acid-base extraction is not an option.
-
Fractional Distillation under High Vacuum: This is a standard method for purifying acyl chlorides.[3] Using a high vacuum (e.g., with a Kugelrohr apparatus) allows the distillation to occur at a lower temperature, minimizing thermal degradation.[9]
-
Recrystallization from Anhydrous Non-Polar Solvents: If the product is a solid, recrystallization can be effective. After synthesis, crystallization using a non-polar solvent like n-hexane can help isolate the product from more polar impurities.[4] Other recommended dry solvents include toluene and petroleum ether.[3]
-
Anhydrous Column Chromatography: Flash chromatography can be used if performed carefully. Use a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and ensure the silica gel, solvents, and column are completely dry.[9]
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound derivatives?
A: These compounds are highly sensitive to moisture and heat. They should be stored in tightly sealed containers, under an inert gas atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated place.[2][8] Storage at refrigerated temperatures (2-8°C) is recommended.[12]
Q: How should I handle these compounds to prevent hydrolysis?
A: Always handle these compounds in a dry environment, such as a glovebox or under a stream of inert gas.[2][9] Use dry glassware and syringes. Avoid exposure to atmospheric moisture at all costs; even brief exposure can lead to significant hydrolysis.[7]
Q: What analytical techniques are recommended for quantitative purity assessment?
A: Several methods can be used for quantitative analysis:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analysis. The method can be scaled for preparative separation to isolate impurities.[13][14]
-
Gas Chromatography (GC) after Derivatization: Due to the compound's reactivity, direct GC analysis is not feasible. The acyl chloride must first be converted into a stable derivative (e.g., an amide by reacting with an amine). This stable derivative can then be analyzed by GC.[15]
-
Titration Methods: Various titration techniques can determine the concentration of the acyl chloride in a solution, including neutralization titration (reacting with excess NaOH and back-titrating with HCl) or methods involving reaction with sodium sulfide or silver nitrate after hydrolysis.[15]
Q: Is recrystallization a viable purification method for these compounds?
A: Yes, if the derivative is a solid. Recrystallization must be performed using strictly anhydrous solvents to prevent hydrolysis.[9] A common procedure involves dissolving the crude material in a minimal amount of a dry solvent and then inducing crystallization by adding a dry, non-polar anti-solvent (like n-hexane) or by cooling.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for a representative derivative, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS: 59703-00-3).
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₉ClN₂O₃ | [12] |
| Molecular Weight | 204.61 g/mol | [12] |
| Appearance | White to tan powder | [12] |
| Melting Point | 100 °C | [12] |
| Boiling Point | 292.9 °C at 760 mmHg | [12] |
| Water Solubility | Decomposes | [12] |
| Storage Temperature | 2-8°C under inert gas |[12] |
Table 2: Typical Purity Specifications and Impurity Limits
| Parameter | Specification | Reference |
|---|---|---|
| Assay (HPLC) | ≥97.0% | [1] |
| 1-Ethyl-2,3-dioxopiperazine (HPLC) | ≤2.0% |[1] |
Table 3: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Key Considerations | Reference |
|---|---|---|---|
| HPLC | Reverse-phase chromatography with UV detection. | Can be used directly. Mobile phase may need adjustment (e.g., formic acid for MS). | [13][14] |
| GC | Analysis of a stable amide derivative on a packed column with FID detection. | Requires a derivatization step. Recovery rates reported between 98.62% and 100.05%. | [15] |
| Titration | Neutralization, reaction with sodium sulfide, or argentometric titration of chloride ions. | Provides content of the active group, not a full impurity profile. |[15] |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride
This protocol is adapted from a literature synthesis procedure[4] and should be performed by trained personnel using appropriate safety precautions.
-
Preparation: In a 500 mL three-necked flask equipped with a stirrer and under a nitrogen atmosphere, suspend 14.2 g (0.10 mol) of 1-ethyl-2,3-dioxopiperazine in 200 mL of anhydrous dichloromethane.
-
Cooling: Cool the suspension to between -25 °C and -20 °C using a suitable cooling bath.
-
Reagent Addition: While maintaining the temperature, add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS), followed by 11.9 g (0.15 mol) of pyridine. Add 0.018 g of 4-dimethylaminopyridine (DMAP).
-
Phosgenation: Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 °C and -20 °C.
-
Reaction: Maintain the reaction at this temperature for 30-60 minutes after the final addition.
-
Workup: After the reaction is complete, filter the mixture by suction filtration. Wash the collected solid with 30 mL of cold dichloromethane.
-
Isolation: Concentrate the filtrate to dryness under reduced pressure to yield the crude product.
Protocol 2: Purification by Crystallization
This protocol is a continuation of the synthesis described above[4].
-
Solubilization: Take the crude product obtained from Protocol 1.
-
Crystallization: Add 100 mL of n-hexane to the crude material. Stir or sonicate to break up the solid.
-
Isolation: The product should precipitate/crystallize. Collect the solid by suction filtration.
-
Drying: Dry the collected solid under high vacuum to yield the purified N-ethyl-dioxopiperazine chloride. A yield of 19.3 g (94.3%) has been reported.[4]
Protocol 3: Purity Analysis by HPLC
This method is based on a published analytical procedure[13][14].
-
Column: Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
-
Detection: UV detector (wavelength should be optimized for the compound, typically in the 210-254 nm range).
-
Procedure:
-
Prepare a standard solution of the purified compound at a known concentration in the mobile phase.
-
Prepare a sample solution of the material to be analyzed.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is determined by comparing the peak area of the main compound to the total area of all peaks.
-
Protocol 4: Purity Analysis by Derivatization-GC
This method is based on a published analytical procedure[15].
-
Derivatization: React a precisely weighed amount of the acyl chloride sample with an excess of a primary amine (e.g., methylamine in ethanol) to form the stable amide derivative. The reaction is typically rapid and complete.
-
GC System:
-
Column: Chromosorb W-HP packed with 5% KOH and 20% Apiezon L (1.8m x 4mm).
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Nitrogen at 15 mL/min.
-
Temperatures: Column at 90°C, Gasification (Injector) at 220°C.
-
-
Analysis: Inject the derivatized sample into the GC. Quantify the derivative against a standard curve prepared from a pure reference sample that has undergone the same derivatization procedure.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Primary degradation pathway via hydrolysis.
Caption: Decision workflow for selecting an analytical method for purity assessment.
References
- 1. chinahutu.com [chinahutu.com]
- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 4. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 12. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 13. Separation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
- 15. guidechem.com [guidechem.com]
Technical Support Center: Synthesis of 2,3-Dioxopiperazine-1-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 2,3-Dioxopiperazine-1-carbonyl chloride and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Triphosgene is sensitive to moisture. The 2,3-dioxopiperazine starting material may be impure. | - Ensure triphosgene is handled under anhydrous conditions. - Use freshly opened or properly stored reagents. - Verify the purity of the starting 2,3-dioxopiperazine via NMR or melting point. |
| 2. Reaction Temperature Too High: The reaction is highly exothermic. Elevated temperatures can lead to reagent decomposition and side reactions. | - Maintain strict temperature control, especially during the addition of triphosgene. A recommended range is -25°C to -20°C.[1] - Add triphosgene in small portions to manage heat generation. | |
| 3. Insufficient Activation: The nitrogen on the 2,3-dioxopiperazine ring may not be sufficiently nucleophilic. | - Use an activator like trimethyl chlorosilane (TMCS) to silylate the amide proton, increasing nucleophilicity.[2] | |
| Formation of White Precipitate (Byproduct) | 1. Formation of Triethylamine Hydrochloride: The base (triethylamine or pyridine) scavenges HCl generated during the reaction, forming a salt. | - This is an expected byproduct. The salt is typically removed by filtration after the reaction is complete.[1][2] |
| 2. Urea Byproduct Formation: Reaction of the product with any remaining amine starting material or moisture. | - Ensure complete conversion of the starting material by monitoring the reaction with TLC or HPLC. - Maintain strictly anhydrous conditions throughout the process. | |
| Product Decomposes During Workup/Purification | 1. Presence of Moisture: The carbonyl chloride functional group is highly susceptible to hydrolysis. | - Use anhydrous solvents for all workup and purification steps. - Perform extractions and filtrations as quickly as possible. - The product decomposes in water.[3] |
| 2. High Temperatures: The product is thermally sensitive.[4] | - Concentrate the reaction mixture under reduced pressure at low temperatures (e.g., rotary evaporation with a cold water bath). - Avoid heating during crystallization. | |
| Difficulty in Crystallization | 1. Impurities Inhibiting Crystal Growth: Presence of unreacted starting materials, urea byproducts, or excess base. | - Ensure the triethylamine hydrochloride is thoroughly removed by filtration. - Wash the crude product with a non-polar solvent to remove soluble impurities before attempting crystallization. |
| 2. Incorrect Crystallization Solvent: The solvent system may not be optimal for inducing precipitation. | - Use a non-polar solvent in which the product is sparingly soluble, such as n-hexane, petroleum ether, or cyclohexane.[1][2] - Add the anti-solvent slowly to a cooled, concentrated solution of the product in a solvent like dichloromethane. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield significantly lower than reported in the literature?
A low yield can be attributed to several factors. The most common are moisture contamination, which decomposes both the triphosgene reagent and the final product, and poor temperature control. The reaction should be kept cold (e.g., -25°C to -20°C) to prevent side reactions.[1] Additionally, ensure your starting 2,3-dioxopiperazine is pure and that all reagents are added in the correct stoichiometric ratios.
Q2: What is the purpose of adding Trimethyl Chlorosilane (TMCS) to the reaction?
TMCS acts as an activator and a protecting group.[2] It reacts with the N-H bond of the 2,3-dioxopiperazine ring to form a trimethylsilyl derivative. This process increases the nucleophilicity of the other nitrogen atom, facilitating its attack on triphosgene. It also prevents side reactions at the initial nitrogen position.
Q3: Can I use phosgene gas instead of triphosgene?
While phosgene is the traditional reagent for this type of transformation, it is an extremely toxic gas.[5] Triphosgene, a stable crystalline solid, is a much safer and easier-to-handle alternative that generates phosgene in situ.[6] For laboratory-scale synthesis, triphosgene is strongly recommended.
Q4: My final product is a sticky oil instead of a crystalline solid. How can I purify it?
If direct crystallization fails, it is likely due to impurities. First, ensure all solvent has been removed under reduced pressure at low temperature. Try dissolving the oil in a minimal amount of a solvent like dichloromethane and then slowly adding a cold anti-solvent such as n-hexane or petroleum ether while stirring.[1][2] If this fails, column chromatography on silica gel using a non-polar eluent system under anhydrous conditions can be attempted, though care must be taken to avoid product decomposition on the stationary phase.
Q5: How should I store the final this compound product?
The product is sensitive to moisture and heat.[3][4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is recommended).[3]
Quantitative Data Summary
The following tables summarize reaction conditions from various sources for the synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a common derivative. These conditions are broadly applicable to the parent compound.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equiv. (Method 1) | Molar Equiv. (Method 2) | Purpose |
| 4-Ethyl-2,3-dioxopiperazine | 1.0 | 1.0 | Starting Material |
| Triphosgene | 0.4 | 0.3 - 0.4 | Acylating Agent |
| Trimethyl Chlorosilane (TMCS) | 1.5 | 1.1 - 1.25 | Activator |
| Pyridine / Triethylamine | 1.5 | 1.1 - 1.25 | Acid Scavenger / Catalyst |
| DMAP | 0.0018 | - | Catalyst |
| Method 1 data adapted from a high-yield protocol.[1] Method 2 data adapted from patent literature.[2] |
Table 2: Reaction Conditions and Yields
| Parameter | Method 1 | Method 2 |
| Solvent | Dichloromethane | Chloroform or Dichloromethane |
| Temperature | -25°C to -20°C | -30°C to 25°C |
| Reaction Time | 30-60 minutes | 1.5 - 2 hours |
| Purification | Crystallization from n-hexane | Crystallization (n-hexane, cyclohexane, etc.) |
| Reported Yield | 94.3% | 75% - 78.3% |
| Reported Purity | Not specified | 97.3% - 98.2% |
| Data adapted from references[2] and[1]. |
Experimental Protocols
High-Yield Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
This protocol is adapted from a reported high-yield synthesis and provides a reliable method for obtaining the target compound.[1]
Materials:
-
4-Ethyl-2,3-dioxopiperazine (1.0 eq)
-
Triphosgene (0.4 eq)
-
Trimethyl chlorosilane (TMCS) (1.5 eq)
-
Pyridine (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.002 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous n-Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-Ethyl-2,3-dioxopiperazine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to between -25°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Activation: While maintaining the temperature, add TMCS (1.5 eq) to the solution, followed by pyridine (1.5 eq) and a catalytic amount of DMAP. Stir the mixture for 10-15 minutes.
-
Acylation: Add triphosgene (0.4 eq) to the reaction mixture in small portions, ensuring the internal temperature does not rise above -20°C.
-
Reaction Monitoring: Stir the reaction at -25°C to -20°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture under vacuum to remove the precipitated pyridine hydrochloride. Wash the solid cake with a small amount of cold, anhydrous dichloromethane.
-
Isolation: Concentrate the filtrate under reduced pressure at a low temperature.
-
Crystallization: Add cold, anhydrous n-hexane to the concentrated residue to induce crystallization. Stir the resulting slurry for a short period.
-
Purification: Collect the solid product by suction filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield the final product.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. "Methodology Utilizing Triphosgene to Promote Cyclization of Epoxy Keto" by Isaac Camargo Dos Reis [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 2,3-Dioxopiperazine-1-carbonyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2,3-Dioxopiperazine-1-carbonyl chloride during experimental procedures. Due to the limited direct data on this compound, this guide leverages information from the closely related and well-documented analogue, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, assuming similar reactivity and handling requirements.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: Like other acyl chlorides, this compound is highly reactive towards nucleophiles, including water. The carbonyl carbon is rendered highly electrophilic by the two adjacent electron-withdrawing groups (the carbonyl group and the chlorine atom), making it readily attacked by water molecules. This reaction is typically rapid and leads to the formation of the corresponding carboxylic acid and hydrochloric acid (HCl), which can further catalyze decomposition or cause unwanted side reactions.
Q2: What are the primary signs of hydrolysis in my sample of this compound?
A2: The primary signs of hydrolysis include a decrease in the purity of the starting material, which can be observed through analytical techniques like HPLC. You may also notice the evolution of HCl gas, especially if the hydrolysis is significant. In subsequent reactions, you will likely observe lower yields of your desired product and the formation of byproducts derived from the hydrolyzed starting material.
Q3: How should I store this compound to minimize hydrolysis?
A3: To minimize hydrolysis, this compound should be stored under a dry, inert atmosphere, such as nitrogen or argon.[1] It is also recommended to store it at low temperatures, typically between 2-8°C, to reduce its reactivity.[1] The container should be tightly sealed to prevent the ingress of atmospheric moisture.
Q4: Can I use this compound in aqueous or protic solvents?
A4: It is strongly advised to avoid using this compound in aqueous or protic solvents like alcohols, as it will readily decompose. Reactions should be conducted in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction. | Hydrolysis of this compound before or during the reaction. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.- Conduct the reaction under an inert atmosphere (nitrogen or argon).- Add the this compound to the reaction mixture at a low temperature (e.g., 0°C or below) to control its reactivity. |
| Formation of unexpected byproducts. | Reaction of the nucleophile with the hydrolyzed starting material or side reactions catalyzed by HCl. | - Add a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to the reaction mixture to scavenge the HCl produced from any minor hydrolysis.[2] - Purify the this compound before use if its purity is questionable. |
| Inconsistent reaction outcomes. | Variable amounts of moisture in the reaction setup. | - Standardize the procedure for drying glassware and solvents.- Use a glove box or Schlenk line for handling the reagent and setting up the reaction to strictly exclude moisture.- Check the purity of the this compound from each batch before use. |
| Difficulty in handling the reagent. | The reagent is a moisture-sensitive solid. | - Handle the solid reagent in a glove box or a nitrogen-purged glove bag.- If a glove box is unavailable, work quickly and in a fume hood with low humidity. Minimize the time the container is open to the atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
This protocol outlines a general workflow for a reaction involving this compound, such as an acylation of an amine.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Non-nucleophilic base (e.g., triethylamine)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Syringes and needles
Procedure:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar) and dry it in an oven at >100°C for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Under an inert atmosphere, add the nucleophile and anhydrous solvent to the reaction flask.
-
Cool the mixture to the desired reaction temperature (typically 0°C to -20°C) using an ice or dry ice/acetone bath.
-
Add the non-nucleophilic base to the reaction mixture.
-
In a separate, dry flask, dissolve the this compound in a minimal amount of anhydrous solvent under an inert atmosphere.
-
Slowly add the this compound solution to the cooled reaction mixture via a syringe.
-
Allow the reaction to stir at the low temperature for the specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Proceed with the standard aqueous workup and purification of the product.
Protocol 2: Purity Assessment of this compound by HPLC
This protocol is adapted from a method for the related 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and can be used to assess the purity and detect hydrolysis products.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A: Water with 0.1% phosphoric acid
-
B: Acetonitrile with 0.1% phosphoric acid
Procedure:
-
Prepare a standard solution of this compound of known concentration in anhydrous acetonitrile.
-
Prepare the sample solution by dissolving a known amount of the reagent in anhydrous acetonitrile.
-
Set up an appropriate gradient elution method on the HPLC, for example, starting with a low percentage of acetonitrile and gradually increasing it.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The purity can be determined by comparing the peak area of the main component to the total peak area. The hydrolysis product (the carboxylic acid) will elute at a different retention time.
Visual Guides
Signaling Pathway of Hydrolysis
Caption: Pathway of this compound hydrolysis.
Experimental Workflow for Moisture-Sensitive Reactions
Caption: Workflow for reactions with this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for issues related to hydrolysis.
References
Technical Support Center: Reaction Monitoring of 2,3-Dioxopiperazine-1-carbonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction of 2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The following sections detail protocols and solutions for Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key compounds I should be monitoring in this reaction?
A1: You should monitor the consumption of the starting material, 2,3-dioxopiperazine, and the formation of the product, this compound. It is also important to watch for the appearance of any side products, such as the hydrolyzed acyl chloride or dimers.
Q2: How do I choose the right TLC solvent system?
A2: The ideal TLC solvent system will give a good separation between your starting material, product, and any impurities, with Rf values ideally between 0.2 and 0.8. A good starting point for piperazine derivatives is a mixture of a moderately polar solvent and a nonpolar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. You may need to adjust the ratio to achieve optimal separation. For more polar compounds, adding a small amount of a polar modifier like methanol or acetic acid can be beneficial.
Q3: What visualization techniques are suitable for these compounds on TLC?
A3: Since 2,3-dioxopiperazine and its derivatives may not all be UV-active, multiple visualization methods are recommended. Start with UV light (254 nm) if your compounds are expected to have chromophores. Staining with potassium permanganate is a good general stain for many organic compounds. Iodine vapor can also be effective.
Q4: What are the expected m/z values in LC-MS for my product and starting material?
A4: For this compound (C₅H₅ClN₂O₃), the expected protonated molecule [M+H]⁺ would be approximately m/z 177.0. For the starting material, 2,3-dioxopiperazine (C₄H₆N₂O₂), the expected [M+H]⁺ is approximately m/z 115.1. Always consider the possibility of adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).
Q5: My LC-MS results show poor sensitivity. What can I do?
A5: Poor sensitivity can be due to several factors. Ensure your instrument is properly tuned and calibrated. Check the ionization efficiency of your compound in the chosen mobile phase; addition of a small amount of formic acid or ammonium acetate can improve protonation in positive ion mode. Also, verify that your sample concentration is within the optimal range for your instrument.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The solvent system is not appropriate. | - Dilute your sample before spotting.- Add a small amount of a polar solvent (e.g., methanol or acetic acid) to your eluent.- Experiment with different solvent systems to find one with optimal polarity. |
| Rf values are too high (spots near the solvent front) | The eluent is too polar. | Increase the proportion of the nonpolar solvent in your mobile phase (e.g., increase hexane in an ethyl acetate/hexane system). |
| Rf values are too low (spots near the baseline) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase ethyl acetate in an ethyl acetate/hexane system). |
| No spots are visible | - The sample concentration is too low.- The compound is not UV-active and a stain was not used.- The compound has evaporated from the plate. | - Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain such as potassium permanganate or iodine vapor.- If your compound is volatile, develop the chromatogram immediately after spotting. |
| Spots are not round | The TLC plate was not developed in a saturated chamber. | Line the developing chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No peak or very weak signal for the target compound | - Incorrect m/z value being monitored.- Poor ionization of the analyte.- The compound is not eluting from the column.- The compound has degraded. | - Verify the calculated molecular weight and the expected adducts ([M+H]⁺, [M+Na]⁺, etc.).- Optimize the mobile phase by adding modifiers like formic acid or ammonium acetate to improve ionization.- Adjust the gradient or mobile phase composition to ensure elution.- this compound is moisture-sensitive; ensure samples are handled under anhydrous conditions and analyzed promptly. |
| Shifting retention times | - Changes in mobile phase composition.- Column degradation or contamination.- Fluctuation in column temperature. | - Prepare fresh mobile phase and ensure accurate mixing.- Flush the column with a strong solvent or replace it if necessary.- Use a column oven to maintain a consistent temperature. |
| Broad or split peaks | - Column overloading.- Sample solvent is too strong.- Column contamination or void formation. | - Dilute the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column or guard column. |
| High background noise | - Contaminated mobile phase or solvent.- Leak in the system.- Contaminated ion source. | - Use high-purity LC-MS grade solvents.- Check all fittings for leaks.- Clean the ion source according to the manufacturer's instructions. |
| Unexpected peaks in the chromatogram | - Presence of impurities or side products.- Sample carryover from a previous injection. | - Analyze the mass spectra of the unexpected peaks to identify them.- Implement a needle wash step between injections and inject a blank solvent run to check for carryover. |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare solutions of your starting material (2,3-dioxopiperazine) and, if available, the pure product to use as standards.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture and the standards onto the baseline of the TLC plate. Keep the spots small and well-separated.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., ethyl acetate/hexane, 1:1 v/v). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under UV light (254 nm) and circle any visible spots. Subsequently, stain the plate using an appropriate method (e.g., by dipping it into a potassium permanganate solution).
-
Analysis: Calculate the Rf values for the starting material, product, and any new spots that appear in the reaction mixture lane. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Protocol 2: LC-MS Analysis of the Reaction Mixture
-
Sample Preparation: Take a small aliquot from the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Monitored Ions:
-
2,3-dioxopiperazine [M+H]⁺: ~m/z 115.1
-
This compound [M+H]⁺: ~m/z 177.0
-
-
-
Analysis: Inject the diluted sample. Monitor the chromatogram for the elution of the starting material and the product at their respective retention times and m/z values. Quantify the relative peak areas to determine the extent of the reaction.
Data Presentation
Table 1: Expected Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Typical TLC Rf * |
| 2,3-Dioxopiperazine | C₄H₆N₂O₂ | 114.10 | 115.1 | Lower Rf (more polar) |
| This compound | C₅H₅ClN₂O₃ | 176.56 | 177.0 | Higher Rf (less polar) |
*Note: TLC Rf values are highly dependent on the specific solvent system and conditions used. The values provided are relative expectations.
Visualizations
Caption: Experimental workflow for reaction monitoring.
Caption: Troubleshooting decision tree.
Impact of moisture on 2,3-Dioxopiperazine-1-carbonyl chloride reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and reactivity of 2,3-Dioxopiperazine-1-carbonyl chloride, with a specific focus on its high sensitivity to moisture.
Troubleshooting Guide
Encountering issues during your experiment? This guide addresses common problems related to the use of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no product yield in acylation reaction | Degradation of this compound due to moisture. The acyl chloride readily hydrolyzes to the corresponding carboxylic acid, which is unreactive under standard acylation conditions. | - Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system. - Handle the reagent under a dry, inert atmosphere, preferably in a glove box. - If a glove box is not available, use Schlenk line techniques. - Minimize the time the reagent container is open to the atmosphere. |
| Inconsistent reaction outcomes | Partial hydrolysis of the reagent. The presence of the carboxylic acid byproduct can alter the reaction stoichiometry and pH. | - Perform a quality check on the reagent if it has been stored for an extended period or if the container has been opened multiple times. An NMR or IR spectrum can indicate the presence of the hydrolyzed product. - Use a fresh bottle of the reagent if in doubt. - Precisely control the reaction pH. In syntheses like that of piperacillin, pH control is crucial, and the presence of acidic impurities from hydrolysis can interfere.[1] |
| Formation of unexpected byproducts | Side reactions initiated by the hydrolysis product or excess acid. The hydrochloric acid generated during hydrolysis can catalyze side reactions or affect acid-sensitive functional groups in your substrate. | - Use a non-nucleophilic base to scavenge any HCl formed during the reaction. - Analyze your crude product by LC-MS or other suitable analytical techniques to identify byproducts. This can help in diagnosing the root cause of the issue. |
| Difficulty in handling the solid reagent | Clumping or poor solubility due to moisture absorption. As a hygroscopic solid, it can absorb atmospheric moisture, leading to changes in its physical properties. | - Allow the reagent container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. - If the reagent has clumped, it may be a sign of moisture exposure. Its purity should be checked before use. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Due to its high sensitivity to moisture and heat, it should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[2] Recommended storage temperatures are typically between 2-8°C or even colder (<-15°C).[2] It is crucial to prevent any contact with moisture.
Q2: What are the visible signs of degradation?
A2: While there may not be a distinct color change, the solid may appear clumpy or sticky upon absorbing moisture. The most definitive sign of degradation is the presence of the corresponding carboxylic acid and HCl, which can be detected by analytical methods such as NMR and IR spectroscopy.
Q3: What is the primary product of its reaction with water?
A3: this compound hydrolyzes in the presence of water to form 2,3-dioxopiperazine-1-carboxylic acid and hydrochloric acid (HCl). This carboxylic acid is generally unreactive in subsequent acylation steps, leading to lower yields.
Q4: Can I use a solvent from a bottle that has been opened before?
A4: It is strongly recommended to use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Solvents in previously opened bottles can absorb atmospheric moisture over time, which can be detrimental to your reaction. The water content of the solvent can be checked via Karl Fischer titration.
Q5: How does the presence of the hydrolysis byproduct, 2,3-dioxopiperazine-1-carboxylic acid, affect the synthesis of piperacillin?
A5: The presence of this carboxylic acid impurity means there is less active acylating agent available, which will likely result in a lower yield of piperacillin. Furthermore, the generation of HCl during hydrolysis can alter the pH of the reaction mixture, which needs to be carefully controlled during the condensation step with ampicillin.[1] The presence of unreacted starting materials and the hydrolysis byproduct can also complicate the purification of the final product.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Appearance | White to tan powder | [2] |
| Storage Temperature | 2-8°C or <-15°C | [2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) | [2] |
| Water Solubility | Decomposes | [2] |
| Thermal Sensitivity | Decomposes with heat and moisture | [3][4] |
Experimental Protocols
Protocol 1: Handling Moisture-Sensitive this compound
This protocol outlines the procedure for safely handling this compound to minimize moisture exposure.
-
Preparation:
-
Thoroughly dry all glassware in an oven at a temperature above 120°C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).
-
Use anhydrous solvents. If not from a freshly opened bottle, consider distillation or obtaining from a solvent purification system.
-
-
Inert Atmosphere:
-
Conduct all manipulations of the solid reagent and its solutions under a positive pressure of an inert gas. This can be achieved using a glove box or a Schlenk line.
-
-
Weighing and Dispensing:
-
If using a glove box, weigh the desired amount of the reagent directly in the inert atmosphere.
-
If using a Schlenk line, quickly weigh the reagent in a tared, sealed vial and recap immediately. Alternatively, add the reagent to the reaction flask under a strong counter-flow of inert gas.
-
For transferring solutions, use dry syringes or cannulas that have been purged with inert gas.
-
-
Reaction Setup:
-
Ensure the reaction flask is equipped with a septum and is maintained under an inert atmosphere throughout the experiment.
-
Add the reagent to the reaction solvent (which should already be under an inert atmosphere) at the desired temperature.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in a sample of this compound or in the solvent to be used.
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a titration vessel that is protected from atmospheric moisture.
-
The solvent in the titration vessel (e.g., anhydrous methanol) should be pre-titrated to a dry endpoint.
-
-
Sample Preparation:
-
In a dry environment (preferably a glove box), accurately weigh a sample of the this compound.
-
Quickly and carefully transfer the weighed sample into the titration vessel.
-
-
Titration:
-
Start the titration immediately after adding the sample.
-
The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The water content is then calculated by the instrument based on the amount of reagent consumed.
-
-
Considerations:
-
Due to the high reactivity of the acyl chloride with the methanol in some Karl Fischer reagents, a specialized solvent system or a coulometric Karl Fischer titrator with a diaphragm may be necessary to avoid side reactions that could interfere with the water determination. It is advisable to consult with the instrument manufacturer for recommendations on titrating reactive compounds like acyl chlorides.
-
Visualizations
References
- 1. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]
- 2. WO2013014544A1 - Method for preparation of composition of piperacillin sodium and tazobactam sodium - Google Patents [patents.google.com]
- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]
- 4. docetp.mpa.se [docetp.mpa.se]
Technical Support Center: Catalyst Selection for 2,3-Dioxopiperazine-1-carbonyl chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively utilizing 2,3-Dioxopiperazine-1-carbonyl chloride and its derivatives, such as the commonly used 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), in their acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound and its N-substituted analogues are highly reactive acylating agents. They are principally used as crucial intermediates in the synthesis of semi-synthetic antibiotics, most notably piperacillin and cefoperazone.[1][2] These compounds are also valuable reagents for acylating a variety of nucleophiles, including amines, alcohols, and thiols, to introduce the 2,3-dioxopiperazine moiety into target molecules.
Q2: What types of catalysts are typically used for reactions involving this compound?
A2: Reactions with this compound, particularly in the synthesis of amides, are often facilitated by base catalysts. These catalysts serve to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards product formation.[3][4] Commonly used bases include tertiary amines like triethylamine and pyridine.[3] In specific applications, such as the synthesis of piperacillin, stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been employed as catalysts to improve reaction yields.[5] For sterically hindered or less reactive amines, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction.[]
Q3: How should this compound be handled and stored?
A3: This compound is a thermally sensitive substance that is also susceptible to decomposition upon exposure to moisture.[2] Therefore, it should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] It is crucial to handle the material in a well-ventilated area and take precautions to avoid contact with water or humid air during experimental setup.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Strategy |
| Hydrolysis of the Acyl Chloride | This compound is highly reactive towards water. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Insufficient Catalyst or Base | The acylation reaction generates HCl, which can protonate the nucleophile, rendering it unreactive. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the HCl. For less reactive nucleophiles, consider using a catalytic amount of a more potent acyl transfer catalyst like DMAP. In some cases, a stronger base catalyst like DBU may be necessary.[5] |
| Poor Nucleophilicity of the Substrate | For weakly nucleophilic amines, alcohols, or thiols, consider increasing the reaction temperature. However, be mindful of the thermal sensitivity of the acyl chloride. Alternatively, employing a more effective catalyst or a different solvent system may be beneficial. |
| Steric Hindrance | If either the nucleophile or the this compound derivative is sterically hindered, the reaction rate may be significantly reduced.[3] In such cases, prolonged reaction times, elevated temperatures, or the use of a less bulky base may be necessary. |
Issue 2: Formation of Side Products
| Side Product | Formation Mechanism | Mitigation Strategy |
| Corresponding Carboxylic Acid | Hydrolysis of the this compound due to residual water in the reaction mixture. | As mentioned above, rigorously exclude moisture from the reaction. |
| Over-acylation Products (e.g., N-piperacillinyl ampicillin in piperacillin synthesis) | The initially formed amide product may act as a nucleophile and react with another molecule of the acyl chloride. | This is more likely to occur if an excess of the acyl chloride is used. Carefully control the stoichiometry of the reactants. A slow, controlled addition of the this compound to the nucleophile can also minimize this side reaction.[1] |
| Products from Ring-Opening of the Dioxopiperazine Core | Under harsh reaction conditions (e.g., very high temperatures or presence of strong, nucleophilic bases), the dioxopiperazine ring itself may be susceptible to nucleophilic attack. | Employ milder reaction conditions. If a strong base is required, consider using a non-nucleophilic base. |
Catalyst Selection and Performance Data
The choice of catalyst is critical for optimizing reaction outcomes. The following table summarizes catalyst choices for the synthesis of piperacillin from ampicillin and 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), a representative reaction.
| Catalyst/Base | Solvent System | Temperature | pH | Reported Yield | Reference |
| Triethylamine | Water / Ethyl Acetate | 15 - 20°C | 7.1 | Not explicitly stated for this step, but part of a successful synthesis. | [5] |
| DBU / Sodium Acetate | Dichloromethane / Water / Ethyl Acetate | 5 - 10°C | 6.5 - 7.5 | 92.8% | [5] |
Note: The use of DBU as a catalyst and sodium acetate as an acid scavenger in a biphasic solvent system has been shown to provide high yields for piperacillin synthesis.[5]
Key Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.[8]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, add 14.2 g (0.10 mol) of N-ethyldioxopiperazine and 200 mL of dichloromethane.
-
Cooling: Cool the mixture to a temperature range of -25 to -20 °C.
-
Reagent Addition:
-
Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).
-
Maintaining the temperature at -25 to -20 °C, add 11.9 g (0.15 mol) of pyridine.
-
Add 0.018 g of 4-(dimethylamino)pyridine (DMAP).
-
Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 and -20 °C.
-
-
Reaction: Maintain the reaction mixture at this temperature for 30-60 minutes.
-
Work-up:
-
Filter the reaction mixture via suction filtration.
-
Wash the solid with 30 mL of dichloromethane.
-
Distill the filtrate to dryness under reduced pressure.
-
-
Crystallization: Add 100 mL of n-hexane to the residue to induce crystallization.
-
Isolation: Collect the crystals by suction filtration and dry to obtain the product. (Reported yield: 19.3 g, 94.3%).[8]
Protocol 2: Synthesis of Piperacillin using EDPC
This protocol is based on a patented method and illustrates the use of EDPC in amide bond formation.[5]
-
Reaction Setup: In a reaction vessel, combine 300.0 g of water, 112.5 g of ethyl acetate, 37.5 g (0.093 mol) of ampicillin, and 14.4 g (0.095 mol) of DBU.
-
Cooling: Cool the mixture to 5-10 °C.
-
Addition of EDPC: Slowly add a solution of EDPC (0.094 mol) in dichloromethane dropwise to the reaction mixture.
-
pH Control: During the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 using sodium acetate. The addition should take approximately 40 minutes.
-
Reaction: After the addition is complete, maintain the temperature and stir for an additional 15 minutes.
-
Work-up and Crystallization:
-
Add 187.5 g of acetone to the reaction mixture.
-
Control the temperature at 15-20 °C and add 6 mol/L hydrochloric acid dropwise until the pH reaches 1.68.
-
Maintain the temperature for 60 minutes to allow for crystallization.
-
-
Isolation: Isolate the product by filtration to obtain piperacillin. (Reported yield: 46.2 g, 92.8%).[5]
Visualizing Reaction Workflows and Catalyst Selection
General Acylation Workflow
The following diagram illustrates a typical workflow for the acylation of a nucleophile using this compound.
Caption: General workflow for acylation reactions.
Catalyst Selection Logic
This diagram provides a decision-making framework for selecting an appropriate catalyst system.
Caption: Decision tree for catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. chinahutu.com [chinahutu.com]
- 3. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. Amide Synthesis [fishersci.it]
- 5. 59703-00-3|4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride| Ambeed [ambeed.com]
- 7. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 8. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2,3-Dioxopiperazine-1-carbonyl chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like 2,3-Dioxopiperazine-1-carbonyl chloride is paramount for the synthesis of active pharmaceutical ingredients. The high reactivity of the acyl chloride functional group presents unique analytical challenges, necessitating robust and reliable methods for its purity assessment. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data to aid in method selection and implementation.
Due to the limited availability of public-domain data specifically for this compound, this guide leverages established analytical principles for acyl chlorides and incorporates data from its close structural analog, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, as a representative example.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the purity assessment of this compound depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput. The following table summarizes the key performance characteristics of commonly employed techniques.
| Analytical Method | Principle | Typical Purity (%) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of the analyte from its impurities followed by UV detection. | ≥97.0[1] | High resolution, sensitivity, and specificity for non-volatile impurities. | The high reactivity of the acyl chloride can lead to on-column degradation with traditional reversed-phase methods.[2] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase followed by detection (e.g., FID). | Not specified | Suitable for volatile impurities and direct analysis of the acyl chloride if it is thermally stable.[2] | Potential for thermal degradation of the analyte in the injector port. Requires careful selection of a non-reactive solvent.[2] |
| Derivatization followed by HPLC/GC | Chemical modification of the acyl chloride to a more stable derivative prior to chromatographic analysis.[2] | Not specified | Overcomes the reactivity challenges of the acyl chloride, improving stability and chromatographic performance.[2][3][4][5] | The derivatization reaction must be complete and free of side reactions. The derivatizing agent may introduce impurities. |
| Quantitative NMR (qNMR) | Determination of the analyte concentration by comparing the integral of a specific resonance with that of a certified internal standard.[6] | High accuracy | A primary ratio method that is orthogonal to chromatography. Provides structural information and can quantify impurities without the need for reference standards of those impurities.[7] | Lower sensitivity compared to chromatographic methods. Requires a pure, stable internal standard. |
| Titration | Chemical reaction of the acyl chloride with a titrant to a defined endpoint. | Not specified | Simple, inexpensive, and can provide high accuracy for the determination of the main component. | Non-specific; it will quantify any reactive species that react with the titrant. Less suitable for detecting low-level impurities.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a procedure for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.[8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column with low silanol activity).
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%). For MS compatibility, formic acid can be used instead of phosphoric acid.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in a non-nucleophilic, dry solvent such as acetonitrile or dichloromethane.
Gas Chromatography (GC) with Derivatization
This protocol outlines a general approach for the analysis of acyl chlorides via derivatization.
-
Derivatization Step:
-
Accurately weigh the this compound sample into a vial.
-
Add a solution of a primary or secondary amine (e.g., diethylamine) in a dry, inert solvent.
-
Allow the reaction to proceed to completion to form the stable amide derivative.
-
-
GC Analysis:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A gradient program to separate the derivative from any impurities.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Injection: Inject an aliquot of the derivatization reaction mixture.
-
Quantitative NMR (qNMR)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, that has a simple spectrum and resonances that do not overlap with the analyte (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molar masses, and the weights of the analyte and the internal standard.[6]
-
Titration (Neutralization Method)
This is a classic method for the assay of acyl chlorides, adapted from a procedure for a similar compound.[2]
-
Principle: The acyl chloride is hydrolyzed to the corresponding carboxylic acid and hydrochloric acid, both of which are then titrated with a standardized base.
-
Procedure:
-
Accurately weigh the sample into a flask.
-
Add a known excess of a standardized sodium hydroxide solution to completely hydrolyze the acyl chloride.
-
Back-titrate the excess sodium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).
-
A blank titration without the sample is performed to determine the initial amount of sodium hydroxide.
-
Visualizing the Analytical Workflow
To better understand the logical flow of a purity assessment project, the following diagrams illustrate the general experimental workflow and the decision-making process for method selection.
Caption: A general workflow for the purity assessment of a chemical compound.
References
- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Separation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. sdiarticle4.com [sdiarticle4.com]
A Comparative Guide to the HPLC Analysis of 2,3-Dioxopiperazine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,3-Dioxopiperazine-1-carbonyl chloride, a reactive intermediate crucial in the synthesis of various pharmaceutical compounds, is paramount for ensuring reaction efficiency and final product quality. This guide provides a comparative overview of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present experimental data, detailed protocols, and a comparison with alternative techniques to aid researchers in selecting the most suitable method for their analytical needs.
Direct HPLC Analysis vs. Derivatization-Based HPLC
Due to the high reactivity of the acyl chloride functional group, direct analysis of this compound can be challenging. The compound is susceptible to hydrolysis, which can lead to inaccurate quantification. An alternative approach involves chemical derivatization to form a more stable, easily detectable product prior to HPLC analysis.
| Parameter | Direct Reverse-Phase HPLC | HPLC with Pre-column Derivatization |
| Principle | Separation of the intact molecule based on its polarity. | Chemical reaction to form a stable, UV-active derivative, followed by separation. |
| Advantages | - Simpler sample preparation.- Faster analysis time (no derivatization step). | - Increased stability of the analyte.- Enhanced detection sensitivity and selectivity.[1][2][3]- Minimizes interference from the sample matrix.[3] |
| Disadvantages | - Potential for on-column degradation.- Lower sensitivity if the chromophore is weak.- Susceptible to hydrolysis from residual water in the mobile phase or sample. | - More complex and time-consuming sample preparation.- Potential for incomplete derivatization or side reactions.- Requires careful optimization of the derivatization reaction. |
| Typical Reagents | Not applicable. | 2-Nitrophenylhydrazine[1][3], 4-chloro-7-nitrobenzofuran (NBD-Cl)[4], Dansyl chloride. |
Alternative Analytical Techniques
Beyond HPLC, other methods can be employed for the analysis of acyl chlorides and related piperazine compounds.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Derivatization is often required to increase volatility and stability.[5] | - High sensitivity and selectivity.- Provides structural information. | - Requires derivatization for non-volatile compounds.- Potential for thermal degradation in the injector. |
| Titration Methods | Quantitative chemical reaction with a standardized solution (e.g., alkali solution or silver nitrate) to determine the concentration.[6] | - Simple and inexpensive.- Does not require sophisticated instrumentation. | - Lower sensitivity and selectivity.- Prone to interferences from other acidic or reactive species. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | - High sensitivity and selectivity.- Can analyze the compound directly without derivatization. | - Higher cost of instrumentation.- Potential for ion suppression from matrix components. |
Experimental Protocols
Protocol 1: Proposed Direct Reverse-Phase HPLC Analysis
This protocol is based on methods developed for the structurally similar compound, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in anhydrous acetonitrile immediately before injection to minimize hydrolysis.
Protocol 2: HPLC Analysis with 2-Nitrophenylhydrazine Derivatization
This protocol is adapted from a general method for the trace analysis of acyl chlorides.[1][3]
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in anhydrous acetonitrile.
-
Derivatization Reaction: Mix the sample solution with the derivatization reagent solution. Allow the reaction to proceed at room temperature for 30 minutes.[1][3]
-
HPLC Analysis:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 395 nm (for the 2-nitrophenylhydrazine derivative).[3]
-
Injection Volume: 10 µL.
-
Visualizing the Workflow and Comparisons
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Separation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
A Comparative Guide to Gas Chromatography Methods for 2,3-Dioxopiperazine-1-carbonyl chloride Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of 2,3-Dioxopiperazine-1-carbonyl chloride, a reactive acylating agent and a key intermediate in the synthesis of certain pharmaceuticals, presents analytical challenges due to its inherent instability and reactivity. This guide provides a comparative overview of suitable analytical methodologies, with a primary focus on Gas Chromatography (GC) and its alternatives, such as High-Performance Liquid Chromatography (HPLC). The information herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring accuracy, precision, and robustness in their results.
Introduction to the Analytical Challenge
This compound is susceptible to hydrolysis and can react with nucleophiles, making direct analysis difficult. Therefore, analytical methods must be carefully chosen and optimized to account for the compound's reactive nature. While direct injection into a gas chromatograph is generally not feasible due to thermal lability and the risk of degradation in the hot injector, derivatization techniques can be employed to convert the analyte into a more stable and volatile compound suitable for GC analysis. Alternatively, liquid chromatography methods, which operate at lower temperatures, offer a direct route for analysis.
Comparison of Analytical Methods
A direct comparison of Gas Chromatography with derivatization and High-Performance Liquid Chromatography reveals distinct advantages and limitations for each technique in the context of analyzing this compound.
| Parameter | Gas Chromatography (with Derivatization) | High-Performance Liquid Chromatography (HPLC/LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. Requires derivatization to a stable amide. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Sample Preparation | Multi-step: derivatization reaction followed by extraction. | Minimal: dissolution in a suitable solvent. |
| Analysis Time | Typically longer due to the derivatization step, but the GC run itself can be rapid. | Generally faster overall due to simpler sample preparation. |
| Selectivity | High, especially when coupled with a mass spectrometer (GC-MS). | High, particularly with UV or MS detection. Can resolve impurities with similar volatility. |
| Sensitivity | High, especially with sensitive detectors like FID or MS. | High, especially with MS/MS detection, which can offer very low limits of detection. |
| Linearity | Excellent, with correlation coefficients (R²) often >0.999.[1] | Excellent, with correlation coefficients (R²) typically >0.999.[2][3] |
| Precision | High, with Relative Standard Deviations (RSD) typically <2%. | High, with RSD values generally below 2%.[2][3][4] |
| Recovery | Good, often in the range of 98-101%.[1] | Good, typically within 95-105%, though matrix effects can be a factor in LC-MS.[5] |
| LOD/LOQ | Low, dependent on the detector. | Can be very low, especially with LC-MS/MS. For related compounds, LOQs in the low µg/mL to ng/mL range have been reported.[2][3][5] |
| Instrumentation Cost | Generally lower for GC-FID systems compared to HPLC-MS systems. | Higher, especially for LC-MS/MS systems. |
| Robustness | The derivatization step can be a source of variability. | Generally robust, with well-established methods for related pharmaceutical compounds. |
Experimental Protocols
Gas Chromatography with Derivatization
This method is based on the derivatization of the acyl chloride to a stable amide, followed by GC analysis. The following protocol is adapted from a validated method for the closely related compound, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride.[1]
1. Derivatization:
-
Accurately weigh a sample of this compound and dissolve it in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an excess of a primary or secondary amine (e.g., diethylamine or a specific amine to mimic a subsequent reaction step) to the solution. The reaction is typically rapid and can be performed at room temperature.
-
The derivatizing agent reacts with the carbonyl chloride to form a stable amide derivative.
2. Sample Preparation for GC:
-
After the reaction is complete, the excess amine and any salts formed can be removed by a simple liquid-liquid extraction or by passing the sample through a small silica gel plug.
-
The organic layer containing the amide derivative is then diluted to a suitable concentration for GC analysis.
3. GC-FID Conditions:
-
Column: A packed column such as Chromosorb W-BW coated with 5% KOH and 20% Apiezon L (1.8m x 4mm) or a capillary column of intermediate polarity.[1]
-
Carrier Gas: Nitrogen at a flow rate of 15 mL/min.[1]
-
Injector Temperature: 220 °C.[1]
-
Oven Temperature Program: Isothermal at 90 °C.[1]
-
Detector: Flame Ionization Detector (FID) at 260 °C.
High-Performance Liquid Chromatography (HPLC)
This method allows for the direct analysis of this compound without derivatization. The protocol is based on established methods for the analysis of the ethyl-analog and related pharmaceutical compounds.[2][3][4][6][7]
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The sample should be analyzed promptly after preparation due to the compound's reactivity in the presence of nucleophilic solvents.
2. HPLC-UV Conditions:
-
Column: A reverse-phase C18 or a specialized reverse-phase column like Newcrom R1 (150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[6][7] For example, a starting condition could be 85% aqueous phase (with 0.1% acid) and 15% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detector: UV detector at a suitable wavelength (e.g., 210-230 nm).
-
Injection Volume: 10-20 µL.
For higher sensitivity and selectivity, an LC-MS/MS system can be utilized. The mobile phase would typically contain a volatile modifier like formic acid, and the mass spectrometer would be operated in a suitable ionization mode (e.g., electrospray ionization) with multiple reaction monitoring (MRM) for quantification.
Mandatory Visualizations
Caption: Workflow for the GC analysis of this compound via derivatization.
Caption: Logical comparison of GC and HPLC for this compound analysis.
Conclusion and Recommendations
Both Gas Chromatography with derivatization and High-Performance Liquid Chromatography are viable techniques for the quantitative analysis of this compound.
-
Gas Chromatography is a powerful and cost-effective technique, especially when high sensitivity is required and an FID detector is sufficient. However, the necessity of a derivatization step adds complexity and potential for error in the sample preparation process. This method is best suited for routine quality control where a well-established and validated derivatization protocol is in place.
-
High-Performance Liquid Chromatography , particularly when coupled with mass spectrometry, offers a more direct and versatile approach. It is the preferred method for analyzing the compound in complex matrices and for stability-indicating assays where potential degradation products need to be monitored. The minimal sample preparation reduces the risk of analyte degradation and improves sample throughput. While the initial instrumentation cost may be higher, the benefits of direct analysis and higher specificity often justify the investment in a research and development setting.
The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. For method development and validation, HPLC/LC-MS is recommended due to its directness and versatility. For routine analysis in a controlled environment, a validated GC-derivatization method can be a reliable and economical option.
References
- 1. Page loading... [wap.guidechem.com]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
A Comparative Guide to Alternatives for 2,3-Dioxopiperazine-1-carbonyl chloride in Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount for efficiency, safety, and yield. 2,3-Dioxopiperazine-1-carbonyl chloride is a key reagent, particularly in the synthesis of semi-synthetic antibiotics like piperacillin, where it serves as an acylating agent to introduce the N-ethyl-2,3-dioxopiperazine moiety. However, its handling and stability can present challenges, prompting the need for effective alternatives. This guide provides an objective comparison of common alternative reagents, focusing on their performance, experimental protocols, and relevant biological context.
The primary alternatives to this compound are phosgene substitutes, which can be used to form the desired acyl chloride in situ from the corresponding piperazine derivative or to directly couple amines to form ureas. The most prominent of these alternatives are:
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Carbonyldiimidazole (CDI)
-
Disuccinimidyl Carbonate (DSC)
This guide will delve into a head-to-head comparison of these reagents, providing quantitative data, detailed experimental protocols, and visualizations to aid in reagent selection.
Performance Comparison of Alternative Reagents
Triphosgene
Triphosgene is a stable, crystalline solid that serves as a safer and more easily handled substitute for the highly toxic phosgene gas.[1][2] It is a versatile reagent for the synthesis of ureas, carbamates, and other carbonyl-containing compounds.[3]
Table 1: Performance Data for Triphosgene in Acylation and Urea Synthesis
| Reaction Type | Substrates | Product | Yield (%) | Temperature (°C) | Reaction Time | Reference |
| Acylation | N-ethyl-2,3-dioxopiperazine, Ampicillin | Piperacillin | 87.1 | 5-20 | Not Specified | [4] |
| Unsymmetrical Urea Synthesis | Aniline derivative, Heterocycle | Unsymmetrical Urea | Not Specified | Ice-cold to RT | Not Specified | [5] |
| Symmetrical Diaryl Urea Synthesis | Substituted anilines | Symmetrical Diaryl Urea | Good to Excellent | Not Specified | Not Specified | [3] |
| Unsymmetrical Urea | (2-aminophenyl)(1H-pyrrol-2-yl)methanone, 4-methoxyaniline | 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyaniline)urea | 72 | 0-5 to RT | 3 h | [6] |
Carbonyldiimidazole (CDI)
CDI is a solid reagent that is also a safer alternative to phosgene.[7] It is particularly useful for the synthesis of amides, esters, ureas, and carbamates under mild conditions, often without the need for a base as the imidazole byproduct can act as one.[8]
Table 2: Performance Data for Carbonyldiimidazole (CDI) in Carbamate and Urea Synthesis
| Reaction Type | Substrates | Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Carbamate Synthesis | Primary/Secondary Alcohols, Primary/Secondary Amines | N-alkyl-O-alkyl carbamates | 66-99 | Room Temperature | 24 | [9][10] |
| Unsymmetrical Urea Synthesis | Primary Amine HCl salts, Various Amines | Unsymmetrical Ureas | Good to Excellent | Not Specified | Not Specified | [11] |
| Carbamate Synthesis | Alcohols, Amines | Carbamates | High | Room Temperature | Not Specified | [8] |
Disuccinimidyl Carbonate (DSC)
DSC is another stable, solid reagent used for activating carboxylic acids and for the synthesis of ureas and carbamates.[12] It is known for its mild reaction conditions and the formation of stable active esters.
Table 3: Performance Data for Disuccinimidyl Carbonate (DSC) in Carbamate Synthesis
| Reaction Type | Substrates | Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Carbamate Synthesis | Primary/Hindered Secondary Alcohols, Amines | Structurally Diverse Carbamates | 65-89 | 23 | 3 | [12] |
Experimental Protocols
Synthesis of Piperacillin using Triphosgene (An Alternative to this compound)
This two-step, one-pot protocol describes the in situ formation of the acyl chloride from N-ethyl-2,3-dioxopiperazine using triphosgene, followed by condensation with ampicillin.[4]
Step 1: Acylation
-
Add N-ethyl-2,3-dioxopiperazine to dichloromethane in a reaction vessel.
-
Cool the mixture to 10-20 °C.
-
Add triphosgene to the cooled mixture.
-
Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) while maintaining the temperature at 10-20 °C.
-
After the addition is complete, allow the reaction to proceed at this temperature.
-
Upon completion, filter the reaction mixture to remove any solid residues. The resulting filtrate contains the N-ethyl-2,3-dioxopiperazine acyl chloride.
Step 2: Condensation
-
In a separate reaction vessel, add water, ethyl acetate, ampicillin, and DBU.
-
Cool this mixture to 5-10 °C.
-
Dropwise, add the N-ethyl-2,3-dioxopiperazine acyl chloride solution from Step 1 to the ampicillin mixture.
-
During the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 using sodium acetate as an acid-binding agent. The addition should take approximately 40 minutes.
-
After the addition is complete, maintain the temperature and allow the reaction to proceed for 15 minutes.
-
Add acetone to the reaction mixture and adjust the temperature to 15-20 °C.
-
Dropwise, add 6mol/L hydrochloric acid until the pH reaches 1.68.
-
Maintain the temperature for 60 minutes, after which the piperacillin product can be isolated by filtration.
-
The final product can be purified by recrystallization. A reported yield for this process is 92.8% for the condensation step, with a total two-step yield of 87.1%.[4]
General Protocol for Unsymmetrical Urea Synthesis using Triphosgene
This protocol is a general method for the synthesis of unsymmetrical ureas.[5][6]
-
Dissolve the first amine and a base (e.g., triethylamine or DIPEA) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve triphosgene (approximately 0.35 equivalents) in the same anhydrous solvent.
-
Cool the triphosgene solution to 0-5 °C in an ice bath.
-
Slowly, add the amine solution dropwise to the cooled triphosgene solution under an inert atmosphere (e.g., nitrogen). This step forms the isocyanate intermediate.
-
After the addition is complete, allow the reaction to stir at low temperature for a short period.
-
In a separate flask, dissolve the second amine in the same anhydrous solvent.
-
Add the solution of the second amine to the reaction mixture containing the in situ generated isocyanate.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
General Protocol for Carbamate Synthesis using Carbonyldiimidazole (CDI)
This three-step protocol is a mild and efficient method for the synthesis of N-alkyl-O-alkyl carbamates.[9][10]
Step 1: Formation of Alkoxycarbonylimidazole
-
To a solution of an alcohol in an anhydrous solvent (e.g., THF), add CDI (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting alkoxycarbonylimidazole can be isolated, with reported yields of 92-97%.[10]
Step 2: Activation to Imidazolium Salt
-
Dissolve the alkoxycarbonylimidazole from Step 1 in acetonitrile.
-
Add methyl iodide (3.5 equivalents) and stir at room temperature for 24 hours to form the more reactive imidazolium salt.
Step 3: Reaction with Amine
-
To the solution of the imidazolium salt from Step 2, add the desired amine (1.1 equivalents).
-
Stir the reaction at room temperature for 24 hours.
-
The final carbamate product can be isolated and purified, with reported yields ranging from 66-99%.[9][10]
Biological Signaling Pathways and Relevance
The ultimate goal of synthesizing complex molecules is often to modulate biological processes. The reagents discussed are instrumental in creating compounds with significant therapeutic potential.
Piperacillin: Inhibition of Bacterial Cell Wall Synthesis
Piperacillin is a broad-spectrum β-lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[13] Specifically, piperacillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP-mediated cross-linking of peptidoglycan strands, piperacillin weakens the cell wall, leading to cell lysis and bacterial death.[14] This mechanism is highly specific to bacteria, as mammalian cells do not have cell walls.
Urea and Carbamate Moieties in Kinase Inhibitors
The urea and carbamate functionalities are prevalent in a wide range of pharmaceuticals, notably in the design of protein kinase inhibitors.[15][16] Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, including cancer.
Urea and carbamate moieties are effective pharmacophores because they can form multiple hydrogen bonds with the amino acid residues in the ATP-binding site of kinases, mimicking the interactions of the adenine region of ATP.[17] This allows for potent and often selective inhibition of kinase activity, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival. For example, Sorafenib, a multi-kinase inhibitor used in cancer therapy, features a central urea group that is critical for its binding to the kinase domain.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Phosgene and Substitutes [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperacillin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Characterization of 2,3-Dioxopiperazine-1-carbonyl chloride Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential impurities associated with 2,3-Dioxopiperazine-1-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the probable origins of these impurities, presents analytical methodologies for their characterization, and offers a comparative analysis of different techniques.
Potential Impurities in this compound
The impurity profile of this compound is intrinsically linked to its synthetic pathway and inherent stability. The primary manufacturing route involves the reaction of 2,3-dioxopiperazine with a phosgenating agent. Consequently, the potential impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, and by-products.
-
Degradation-Related Impurities: These are formed due to the decomposition of this compound under various conditions, such as exposure to moisture.
A summary of the most probable impurities is presented in the table below.
| Impurity Category | Compound Name | Chemical Structure | Origin |
| Starting Material | 2,3-Dioxopiperazine | Incomplete reaction | |
| Reagent-Related | Triphosgene/Phosgene Residues | CCl3O(CO)OCCl3 / COCl2 | Excess reagent |
| By-products | Bis(2,3-dioxopiperazine-1-yl)methanone | Reaction of this compound with 2,3-dioxopiperazine | |
| Degradation Product | 2,3-Dioxopiperazine-1-carboxylic acid | Hydrolysis of this compound |
Analytical Characterization of Impurities
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradation products. Given the lack of a specific validated method for this compound in the public domain, a method adapted from its ethylated analog, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, can serve as an excellent starting point.
Table 1: Comparison of HPLC Methods for the Analysis of this compound and its Analogs
| Parameter | Method A (Adapted for this compound) | Method B (Alternative Gradient) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Isocratic or Gradient (e.g., 80:20 to 20:80 A:B in 20 min) | Gradient (e.g., 95:5 to 50:50 A:B in 15 min) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 225 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
Note: Method development and validation are essential to ensure the suitability of the chosen method for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the identification of volatile and semi-volatile impurities. Given the reactive nature of the acyl chloride, derivatization is often necessary to improve volatility and thermal stability.
Table 2: GC-MS Method Parameters (with Derivatization)
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural confirmation of isolated impurities. Both ¹H and ¹³C NMR should be employed.
Experimental Protocols
HPLC Method Validation Protocol
A typical validation protocol for an impurity method should include the following parameters as per ICH guidelines:
-
Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be achieved by spiking the drug substance with known impurities and by performing forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of each impurity and the analytical response over a defined range.
-
Range: The range of the analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies of spiked impurities.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthetic and degradation pathways leading to potential impurities.
Analytical Workflow for Impurity Characterization
Caption: A typical workflow for the identification and characterization of impurities.
Conclusion
The Critical Role of 2,3-Dioxopiperazine-1-carbonyl chloride as a Reference Standard in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. This necessitates the use of highly characterized reference standards for the accurate identification, quantification, and quality control of drug substances and their intermediates. One such crucial intermediate is 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key building block in the synthesis of several important antibiotics, including piperacillin and cefoperazone.[1][2][3] This guide provides a comprehensive overview of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a reference standard, detailing its physicochemical properties, analytical methodologies for its characterization, and a comparison with potential alternatives.
Physicochemical Properties and Specifications
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No. 59703-00-3) is a white to off-white crystalline powder that is sensitive to heat and moisture.[3] As a reference standard, it is essential to have a thorough understanding of its chemical and physical properties to ensure its proper handling, storage, and use in analytical testing.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂O₃ | [2][4][5] |
| Molecular Weight | 204.61 g/mol | [2][4][5][6] |
| Appearance | White to tan powder, partially agglomerated | [5] |
| Melting Point | 100 °C | [5] |
| Purity | ≥95.0% - 97.0% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
| Solubility | Soluble in dichloromethane, acetonitrile; decomposes in water | [3][5] |
Analytical Characterization: Methodologies and Protocols
The accurate characterization of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a reference standard relies on a suite of analytical techniques. These methods are crucial for confirming its identity, purity, and stability.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of the reference standard and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride.[8]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Detector: UV-Vis or Mass Spectrometry (MS)
-
Application: This method is scalable and can be used for purity assessment and for the isolation of impurities in preparative separation.[8]
Gas Chromatography (GC)
A GC method has been established for the determination of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride content. This method involves derivatization to a stable amide followed by analysis.[1]
-
Derivatizing Agent: A straight-chain primary amine.[1]
-
Column: Chromosorb W-BW with 5% KOH and 20% Apiezon L (1.8m x 4mm).[1]
-
Detector: Flame Ionization Detector (FID).[1]
-
Temperatures: Column at 90°C, Gasification at 220°C.[1]
-
Carrier Gas (N₂): Flow rate of 15 ml/min.[1]
Titrimetric Methods
Titration methods offer a classic and reliable approach for determining the content of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Neutralization Titration
This method involves reacting the compound with an excess of a standard alkali solution, followed by back-titration with a standard acid solution.[1]
Argentometric Titration
This method relies on the hydrolysis of the carbonyl chloride under alkaline conditions to produce chloride ions, which are then titrated with a standard solution of silver nitrate.[1]
Sodium Sulfide Titration
This method is based on the rapid reaction between sodium sulfide and the carbonyl chloride.[1]
Comparison with Alternative Reference Standards
While 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a critical intermediate, other related compounds or alternative synthetic precursors could potentially be used as reference standards depending on the specific synthetic route and analytical needs. A direct comparison is challenging without specific experimental data for alternatives in the same context. However, a conceptual comparison can be made based on their chemical roles.
| Feature | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | Alternative Acylating Agents (e.g., other acid chlorides, activated esters) | Alternative Piperazine Precursors |
| Specificity | Highly specific to the synthesis of piperacillin, cefoperazone, and related antibiotics. | May have broader applications but lack the specific structural elements of the final API. | Useful for monitoring earlier stages of the synthesis but do not represent the immediate precursor to the final acylation step. |
| Traceability | Direct traceability to a key intermediate in the API synthesis. | Traceability to the final API is less direct. | Provides information on the purity of starting materials. |
| Impurity Profiling | Allows for the tracking of impurities that may carry through to the final API from this specific intermediate. | Impurity profile may not be representative of the actual manufacturing process. | Helps in controlling the quality of upstream process steps. |
Workflow and Synthesis
The role of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a reference standard is intrinsically linked to its synthesis and its subsequent use in drug manufacturing.
Caption: Workflow for the synthesis and application of a reference standard.
The synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 1-ethyl-2,3-dioxopiperazine with a phosgenating agent like triphosgene.[9] The quality of the final reference standard is highly dependent on the control of this synthesis and the subsequent purification steps.
Caption: Simplified synthesis pathway for the reference standard.
Conclusion
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride serves as an indispensable reference standard in the development and manufacturing of key antibiotics. Its well-defined physicochemical properties and the availability of robust analytical methods for its characterization ensure its suitability for use in quality control, method validation, and analytical method development.[4] While alternative reference standards may exist for different stages of the manufacturing process, the use of a highly characterized standard of the immediate precursor is crucial for ensuring the quality and safety of the final drug product. Researchers and drug development professionals should adhere to rigorous analytical protocols to qualify and utilize this reference standard effectively in their workflows.
References
- 1. Page loading... [wap.guidechem.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]
- 4. 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride - CAS - 59703-00-3 | Axios Research [axios-research.com]
- 5. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]
- 6. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 59703-00-3|4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|BLD Pharm [bldpharm.com]
- 8. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]
- 9. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 2,3-Dioxopiperazine-1-carbonyl chloride
Proper disposal of 2,3-Dioxopiperazine-1-carbonyl chloride is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a reactive acyl chloride, this compound is classified as corrosive and will react violently with water and other nucleophilic substances. The primary hazards include severe skin burns and eye damage.
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Class | GHS Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Eye Damage/Irritation | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reactivity | Reacts violently with water | P223: Do not allow contact with water. |
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Required PPE | Specification | Purpose |
| Gloves | Nitrile or neoprene, chemically resistant | To prevent skin contact and burns. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and fumes. |
| Lab Coat | Flame-resistant, long-sleeved | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of corrosive vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent injury and contamination.
-
Evacuate and Isolate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, cover with a non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralization: Once absorbed, slowly and cautiously add a neutralizing agent (see Neutralization Procedures below).
-
Collection: Carefully collect the neutralized mixture into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
Disposal Procedures
There are two primary methods for the disposal of this compound: chemical neutralization for small quantities and incineration for bulk amounts.
1. Chemical Neutralization (for small laboratory quantities):
This procedure should be performed in a chemical fume hood with appropriate PPE. The fundamental principle is the controlled hydrolysis of the reactive acyl chloride to its corresponding carboxylic acid, followed by neutralization of the resulting hydrochloric acid.
Experimental Protocol for Neutralization:
-
Preparation: In a suitably sized beaker equipped with a magnetic stirrer, place a 10% aqueous solution of sodium bicarbonate or sodium hydroxide. The molar excess of the base should be at least two-fold relative to the amount of this compound to be neutralized.
-
Cooling: Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and dropwise, add the this compound to the stirring basic solution. Be prepared for gas evolution (carbon dioxide if using bicarbonate) and a potential increase in temperature.
-
Reaction Monitoring: Continue stirring for at least one hour after the addition is complete to ensure full hydrolysis and neutralization.
-
pH Check: Check the pH of the final solution to ensure it is neutral (pH 6-8). Adjust with a small amount of acid or base if necessary.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
2. Incineration (for bulk quantities):
For larger quantities of this compound, direct neutralization may be impractical and hazardous. The recommended disposal method is incineration by a licensed hazardous waste disposal company.
Procedure for Bulk Disposal:
-
Segregation and Storage: Store the waste this compound in a clearly labeled, tightly sealed, and corrosion-resistant container.
-
Labeling: The container must be labeled as "Hazardous Waste: Corrosive, Water-Reactive" and include the chemical name.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management service. Provide them with the Safety Data Sheet (SDS) for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and any other relevant information.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
